Comprehensive Characterization of CAS 1159826-44-4: A Strategic Scaffold for Medicinal Chemistry
The following guide provides an in-depth technical characterization of CAS 1159826-44-4 (1-Cbz-2-(aminomethyl)piperidine hydrochloride). Based on the chemical identity of this CAS number, it is not a final active pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical characterization of CAS 1159826-44-4 (1-Cbz-2-(aminomethyl)piperidine hydrochloride).
Based on the chemical identity of this CAS number, it is not a final active pharmaceutical ingredient (API) but a critical advanced intermediate used in the synthesis of peptidomimetics, kinase inhibitors (specifically PKC-theta inhibitors), and GPCR ligands. The guide is structured to address the needs of drug developers utilizing this scaffold to generate bioactive libraries.
Executive Summary
CAS 1159826-44-4 , chemically known as Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride , is a protected diamine building block essential for "Build-Couple-Pair" synthetic strategies.[1] It features a piperidine core with an exocyclic primary amine and a Carbobenzyloxy (Cbz) protecting group on the ring nitrogen.
This scaffold is highly valued in drug discovery for its ability to introduce a constrained diamine motif , mimicking the lysine or arginine side chains in peptidomimetics while restricting conformational flexibility. Its primary application lies in the synthesis of PKC-theta inhibitors for autoimmune diseases and Urotensin-II receptor antagonists .
Chemical & Physicochemical Characterization
The physicochemical profile of CAS 1159826-44-4 dictates its handling and stability during synthetic workflows.
Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane
Melting Point
185–190 °C (Decomposition)
Chirality
Racemic (unless specified as (R)- or (S)- enantiomer)
Purity Standard
≥97% (HPLC)
Storage
Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N₂)
Structural Analysis
The molecule contains two nitrogen centers with distinct reactivity profiles:[2]
Primary Amine (Exocyclic): Highly nucleophilic; available for immediate coupling (amide bond formation, reductive amination).
Secondary Amine (Endocyclic): Protected by the Cbz group, ensuring regioselectivity during initial functionalization. The Cbz group is orthogonal to Boc and Fmoc, allowing for multi-step solid-phase peptide synthesis (SPPS).
Biological Context & Mechanism of Action
Note: As a chemical intermediate, CAS 1159826-44-4 itself does not possess a therapeutic mechanism of action. However, it is the structural precursor for PKC-theta Inhibitors . The section below details the mechanism of the drug classes derived from this scaffold.
Target Class: Protein Kinase C-theta (PKC-θ) Inhibitors
Derivatives of 2-(aminomethyl)piperidine are utilized to synthesize inhibitors targeting PKC-θ, a serine/threonine kinase predominantly expressed in T-cells.
Mechanism: The piperidine ring serves as a hinge-binding motif or a solvent-exposed solubilizing group within the ATP-binding pocket of PKC-θ.
Therapeutic Indication: Autoimmune disorders (Rheumatoid Arthritis, Psoriasis) and T-cell lymphomas.
Signaling Pathway: PKC-θ integrates signals from the T-cell receptor (TCR) and CD28 co-receptor to activate the NF-κB pathway.
Diagram 1: PKC-theta Signaling Pathway (Target of Derivatives)
The following diagram illustrates the downstream signaling pathway modulated by drugs synthesized using CAS 1159826-44-4.
Caption: PKC-θ integrates TCR and CD28 signals to activate NF-κB. Derivatives of CAS 1159826-44-4 inhibit PKC-θ, blocking T-cell proliferation.
Synthetic Methodology & Protocols
To utilize CAS 1159826-44-4 effectively, researchers must perform regioselective coupling followed by deprotection.
Workflow Diagram: Scaffold Utilization
Caption: Synthetic route for incorporating CAS 1159826-44-4 into bioactive molecules via selective functionalization.
Protocol 1: Standard Amide Coupling (Primary Amine Functionalization)
Objective: To couple a carboxylic acid (Drug Pharmacophore) to the free primary amine of CAS 1159826-44-4.
Preparation: Dissolve 1.0 eq of Carboxylic Acid in DMF (anhydrous).
Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at 0°C.
Addition: Add 1.0 eq of CAS 1159826-44-4 .
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
Protocol 2: Cbz Deprotection (Hydrogenolysis)
Objective: To remove the protecting group and liberate the secondary amine for further functionalization.
Dissolution: Dissolve the intermediate (from Protocol 1) in MeOH/EtOAc (1:1 v/v).
Catalyst: Add 10 wt% of Pd/C (Palladium on Carbon).
Hydrogenation: Purge with H₂ gas (balloon pressure or 1 atm). Stir vigorously for 2–6 hours at RT.
Filtration: Filter through a Celite pad to remove Pd/C.
Isolation: Concentrate the filtrate in vacuo to yield the free amine.
Analytical Quality Control
Validation of the starting material is critical to prevent downstream synthetic failures.
HPLC Method for Purity Assessment
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 214 nm (Amide bond) and 254 nm (Benzyl ring).
Expected Retention: The Cbz group imparts significant lipophilicity; expect elution in the middle-to-late region of the gradient.
References
Schering Corporation. (2006).[9] Piperidine Derivatives as PKC-theta Inhibitors. European Patent EP931078 B1.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine Derivatives. PubChem.
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz deprotection protocols).
An In-depth Technical Guide to (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery
(S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a synthetically versatile, chiral piperidine derivative of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it features a primary amine nucleophile and a stable, yet readily cleavable, benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen. The fixed (S)-stereochemistry at the C2 position makes it an invaluable intermediate for the enantioselective synthesis of complex molecular architectures, particularly for drug candidates where specific stereoisomers are required for optimal therapeutic activity and reduced side effects. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, tailored for researchers and drug development professionals.
Section 1: Core Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.
The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base, which can be an oil and is more susceptible to degradation.
Section 2: Synthesis and Stereochemical Integrity
The synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a multi-step process where the primary challenge is the retention of the critical (S)-stereochemistry. The choice of starting material and reaction pathway is dictated by the need to prevent racemization.
Causality in Synthetic Strategy
A common and logical synthetic route begins with a commercially available, enantiopure starting material such as (S)-pipecolic acid. The strategy hinges on two key transformations:
Nitrogen Protection: The secondary amine of the piperidine ring is protected with a benzyloxycarbonyl (Cbz) group. This is a crucial first step because the unprotected amine is nucleophilic and would interfere with subsequent reactions. The Cbz group is chosen for its robustness under various reaction conditions and its susceptibility to clean removal via catalytic hydrogenolysis, a method that typically does not disturb other functional groups.
Carboxylic Acid to Aminomethyl Conversion: The carboxylic acid at the C2 position must be converted into an aminomethyl group (-CH₂NH₂). This is often achieved by first converting the acid to a primary amide (carboxamide) followed by reduction (e.g., using LiAlH₄ or BH₃). This two-step process is generally high-yielding and preserves the stereocenter.
Finally, the formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid in a suitable solvent, which facilitates purification by crystallization and improves the compound's handling characteristics.
Illustrative Synthetic Workflow
General synthetic route from (S)-pipecolic acid.
Section 3: Analytical Validation and Quality Control
To be a trustworthy intermediate in a pharmaceutical synthesis campaign, each batch of the compound must undergo rigorous analytical testing. These protocols form a self-validating system to ensure identity, purity, and, most importantly, stereochemical integrity.
Protocol: Chiral HPLC for Enantiomeric Purity Assessment
The determination of enantiomeric excess (e.e.) is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Objective: To separate and quantify the (S)- and (R)-enantiomers, thereby confirming the enantiomeric purity of the sample.
Methodology:
Column Selection: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) which can resolve a wide range of chiral amines. The selection is based on empirical screening for the best separation.
Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine, DEA) is often included to improve peak shape and reduce tailing by masking active sites on the silica support. A typical starting condition might be 90:10:0.1 (v/v/v) Heptane:Isopropanol:DEA.
Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.
Instrumentation:
HPLC System with a UV detector.
Set the flow rate to 1.0 mL/min.
Set the column temperature to 25°C.
Monitor the elution at a wavelength where the benzyl group absorbs strongly, typically 254 nm.
Analysis: Inject a small volume (e.g., 10 µL) of the sample. The (S)- and (R)-enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. A successful validation requires the peak corresponding to the (S)-enantiomer to be ≥95% of the total area of both enantiomer peaks.
Other essential analytical techniques include:
¹H and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry: To verify the molecular weight.
FTIR: To identify key functional groups like the carbamate carbonyl and N-H bonds.
Section 4: Applications in Medicinal Chemistry
The N-benzyl piperidine (N-BP) motif is a privileged scaffold in drug discovery, known for its ability to fine-tune physicochemical properties and engage in crucial cation-π interactions with target proteins.[5] (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as a high-value precursor to introduce this motif with precise stereochemical control.
Role as a Versatile Intermediate
The molecule's utility stems from its two distinct reactive sites, which can be addressed sequentially.
The Primary Amine (-CH₂NH₂): This group is a potent nucleophile, providing a convenient handle for elaboration. It readily participates in reactions such as:
Amide Bond Formation: Coupling with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.
Reductive Amination: Reacting with aldehydes or ketones to form secondary or tertiary amines.
Sulfonamide Formation: Reacting with sulfonyl chlorides.
The Cbz-Protected Nitrogen: After the primary amine has been functionalized, the Cbz group can be selectively removed via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). This unmasks the secondary amine of the piperidine ring, allowing for a second wave of functionalization.
This stepwise reactivity allows for the construction of complex molecules with precise control over the final architecture. It is a key intermediate in the synthesis of various enzyme inhibitors and receptor modulators, particularly in the fields of neuroscience and infectious diseases.[6][7]
Logical Flow in Drug Synthesis
Sequential functionalization enabled by the building block.
Section 5: Safety, Handling, and Storage Protocols
Adherence to proper safety protocols is essential when working with any chemical reagent.
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8][9]
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10] Avoid contact with skin and eyes.[9][11] After handling, wash hands thoroughly.[12]
Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[8] Firefighters should wear self-contained breathing apparatus (SCBA).[10]
Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[3][4][9]
Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[1][13] While comprehensive toxicological properties have not been fully investigated, it should be handled with the care afforded to all novel chemical entities.[8]
Conclusion
(S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry, orthogonal protecting group strategy, and versatile primary amine handle provide medicinal chemists with a reliable and high-quality building block for the synthesis of sophisticated and stereochemically pure pharmaceutical agents. A thorough understanding of its properties, analytical validation, and safe handling is paramount to leveraging its full potential in the research and development pipeline.
References
BIOSYNCE. (S)-Benzyl 2-(aminomethyl)
MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity.
[1] Executive Summary This technical guide provides a comprehensive analysis of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride , a critical chiral building block in modern medicinal chemistry.[1] Often...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride , a critical chiral building block in modern medicinal chemistry.[1] Often referred to as (R)-1-Cbz-2-(aminomethyl)piperidine , this scaffold serves as a privileged structure for the synthesis of peptidomimetics, GPCR ligands (specifically opioid and muscarinic antagonists), and protease inhibitors.[1] Its utility lies in the rigid piperidine ring, which restricts conformational freedom, coupled with the orthogonal protection strategy (Cbz group) that allows for selective functionalization of the primary amine.[2][3]
Chemical Identity & Physicochemical Properties[1][4]
Appearance: White to off-white crystalline solid.[1]
Solubility: Highly soluble in DMSO, Methanol, and Ethanol.[2][3] Moderate solubility in water (due to HCl salt formation).[2][3]
Hygroscopicity: The hydrochloride salt is hygroscopic; storage under inert atmosphere (Argon/Nitrogen) is required.[2][3]
Stability: Stable under standard laboratory conditions (2-8°C). Avoid strong oxidizers and prolonged exposure to moisture.
Strategic Synthesis & Manufacturing
The synthesis of this compound requires careful control of stereochemistry and protecting group orthogonality.[2][3] The most robust route avoids the direct reduction of amides in the presence of the Cbz group (which can lead to side reactions) and instead utilizes a "Hydroxymethyl Activation" strategy starting from (R)-pipecolic acid.[2][3]
Process: Selective protection of the secondary piperidine amine.[2][3]
Rationale: The Cbz group is stable to acidic conditions (used later for HCl salt formation) but removable via hydrogenolysis, providing orthogonality to the primary amine being generated.[2][3]
Process: Conversion of the alcohol to a mesylate leaving group, followed by Sɴ2 displacement with azide.
Rationale: This transformation converts the oxygen functionality to a nitrogen precursor under mild conditions.[2][3]
Step 4: Staudinger Reduction (Crucial Step)
Reagent: Triphenylphosphine (PPh₃), THF, then H₂O.[2][3]
Process: Reduction of the azide to the primary amine.[2][3]
Rationale:Critical Decision Point: Catalytic hydrogenation (H₂/Pd-C) is typically used for azides but cannot be used here as it would cleave the Cbz group.[1] The Staudinger reaction is chemoselective, reducing the azide without affecting the Cbz carbamate.[2][3]
Step 5: Salt Formation
Reagent: 4M HCl in Dioxane.
Process: Precipitation of the hydrochloride salt.[2][3]
Synthesis Diagram
Caption: Figure 1: Optimized synthetic pathway preserving the Cbz protecting group via Staudinger reduction.
Quality Control & Analytical Standards
To ensure suitability for drug development, the following analytical parameters must be met.
This compound is a classic "privileged scaffold."[1] The piperidine ring forces substituents into specific vectors, reducing the entropic penalty of binding to a protein target compared to flexible linear amines.[2][3]
Peptidomimetics: The structure mimics the turn conformation of amino acids (e.g., Proline-Lysine turns).[2][3] It is used to design inhibitors for proteases where a basic residue is required for the S1 pocket.[2][3]
GPCR Ligands: The basic nitrogen (once deprotected or functionalized) often serves as the primary interaction point for Aspartate residues in GPCR binding pockets (e.g., Opioid, Dopamine, Muscarinic receptors).[2][3]
Application Logic Diagram
Caption: Figure 2: Divergent synthesis strategies utilizing the orthogonal protection of the scaffold.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2][3] Handle in a fume hood to avoid inhalation of dust.
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[2][3]
Storage & Handling
Temperature: Store at 2-8°C.
Atmosphere: Hygroscopic solid. Store under Nitrogen or Argon.
Shelf Life: 24 months if stored properly in a sealed container.
References
National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 71309489 (Related Isomer Structure). Retrieved from [Link][2][3]
ResearchGate. (2008).[2][3] Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
Technical Guide: Stability & Storage of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
Executive Summary Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217653-34-3 for R-isomer) is a critical bifunctional building block containing a secondary amine protected by a carboxybenzyl (Cbz) gr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217653-34-3 for R-isomer) is a critical bifunctional building block containing a secondary amine protected by a carboxybenzyl (Cbz) group and a free primary amine as a hydrochloride salt.[1]
While the Cbz group provides robust protection against basic conditions, this molecule possesses a latent instability mechanism : intramolecular cyclization. The primary amine, if deprotonated, can attack the carbamate carbonyl, expelling benzyl alcohol and forming a bicyclic urea.
Understanding the why behind the storage conditions is vital for troubleshooting.
The Primary Threat: Intramolecular Cyclization
The most critical degradation pathway is not simple hydrolysis, but an intramolecular nucleophilic attack.
Trigger: Presence of base or moisture (leading to localized pH changes).[7]
Mechanism: The primary amine at the 2-position (once deprotonated from NH₃⁺ to NH₂) acts as a nucleophile.[1] It attacks the carbonyl carbon of the Cbz group.
Result: Formation of a thermodynamically stable bicyclic urea (Hexahydropyrrolo[1,2-c]pyrimidin-1-one derivative) and release of benzyl alcohol.[1]
Prevention: The HCl salt form locks the amine as an ammonium ion (NH₃⁺), rendering it non-nucleophilic.
Secondary Threats
Oxidation: The primary amine is susceptible to N-oxidation by atmospheric oxygen, forming N-oxides and hydroxylamines, which darken the solid.[1]
Hydrolysis: The Cbz ester bond is sensitive to strong acids and moisture over time, leading to the formation of 2-(aminomethyl)piperidine and benzyl alcohol.
Degradation Pathway Visualization
Figure 1: The primary degradation pathway involves the liberation of the free base followed by rapid intramolecular cyclization.[1]
Comprehensive Storage Protocol
This protocol is designed to mitigate the risks identified above.
Receipt & Initial Handling
Inspect: Upon arrival, check the vial for signs of "caking" or liquefaction, which indicates moisture breach.
Equilibrate: Allow the sealed container to reach room temperature before opening. Opening a cold vial in humid air causes immediate condensation inside the vial (hygroscopic failure).
Aliquot: If the compound will be used over multiple experiments, aliquot into single-use amber glass vials under an inert atmosphere (Glovebox or Nitrogen cone).
Long-Term Storage Conditions[1]
Condition
Requirement
Scientific Rationale
Container
Amber Glass Vial with Teflon-lined cap
Prevents UV degradation; Teflon ensures airtight seal against moisture.[1]
Headspace
Argon or Nitrogen
Displaces O₂ to prevent N-oxidation; prevents moisture ingress.[1]
Desiccant
Silica Gel or Molecular Sieves in secondary container
Scavenges ambient moisture to maintain HCl salt integrity.
Temperature
-20°C (± 5°C)
Slows kinetic rate of hydrolysis and oxidation.[1]
Storage Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for placing the compound into long-term storage.
Quality Control & Re-Validation
Before using material stored for >6 months, perform the following "Self-Validating" checks.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
Sigma-Aldrich. (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Specification. Retrieved from [1]
BLD Pharm. Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Safety Data Sheet. Retrieved from [1]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][7] (General reference for Cbz stability).
BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from [1]
Technical Guide: Spectroscopic Profiling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
[1] Executive Summary Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217653-34-3 for the R-isomer) is a critical bifunctional scaffold in medicinal chemistry.[1] Characterized by a piperidine ring wi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217653-34-3 for the R-isomer) is a critical bifunctional scaffold in medicinal chemistry.[1] Characterized by a piperidine ring with orthogonal nitrogen differentiation—a robust Carboxybenzyl (Cbz/Z) protecting group on the secondary amine and a free (protonated) primary amine at the C2 position—it serves as a pivotal intermediate for peptidomimetics, kinase inhibitors, and GPCR ligands.[2]
This guide provides a rigorous spectroscopic reference profile (NMR, IR, MS) for this compound.[2] It addresses the specific analytical challenges posed by carbamate rotamers , which frequently confound standard NMR interpretation, and establishes a self-validating analytical workflow for researchers.
Part 1: Structural Anatomy & Chemical Logic[1]
The molecule consists of three distinct domains that dictate its spectroscopic signature:
The Cbz Core: A carbamate moiety that induces restricted rotation around the N-C(O) bond, leading to rotameric signal splitting in NMR.[1][2]
The Piperidine Chair: A saturated heterocycle that adopts a chair conformation, though distorted by the bulky Cbz group.[1]
The Ammonium Tail: The hydrochloride salt form protonates the primary amine (
), significantly deshielding adjacent protons and increasing water solubility.[1]
Diagram 1: Structural Connectivity & Analytical Zones
The following diagram maps the chemical structure to its key analytical "zones."[1]
Caption: Structural dissection linking chemical moieties to their specific spectroscopic signatures. Note the critical rotameric warning for the piperidine ring.[2]
Part 2: Spectroscopic Profiling (The Core)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical Expert Insight: The N-Cbz group exhibits partial double-bond character (
).[1] At room temperature (298 K), the rate of rotation is slow on the NMR timescale.[2] Consequently, signals for protons near the nitrogen (H2, H6) and the benzylic protons often appear as broad humps or split peaks (approx. 1:1 to 60:40 ratio). This is not an impurity; it is an intrinsic property of the molecule.[2]
Solvent Recommendation: DMSO-
is preferred over CDCl for the HCl salt to ensure complete solubility and to visualize the ammonium protons.[1]
H NMR Data (400 MHz, DMSO-)
Note: Chemical shifts (
) are representative. Integration values assume the HCl salt.
Variable Temperature (VT) NMR: Heat the NMR probe to 80°C (353 K) in DMSO-
.
Observation: As thermal energy overcomes the rotational barrier of the carbamate bond, the split peaks should coalesce into sharp, defined singlets (benzylic) or multiplets.[1][2]
References
Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for Cbz group stability and spectral characteristics).
Clayden, J., et al. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Mechanistic explanation of amide/carbamate resonance and rotamers).
Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1] (General assignment rules for piperidine ring systems and ammonium salts).
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 53394626 (Related Cbz-piperidine analogs). Retrieved from [Link]
Perron, V., et al. (2009).[1][2][5] "Regioselective mono-protection of diamines." Synthesis, 2009(02), 283-289.[2] (Methodology for selective Cbz protection of diamines).
Biological Activity of Piperidine Derivatives: A Technical Guide
Executive Summary The piperidine scaffold—a six-membered nitrogen-containing heterocycle—is a cornerstone of modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics.[1][2] Its ubiquity stems from its "...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperidine scaffold—a six-membered nitrogen-containing heterocycle—is a cornerstone of modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics.[1][2] Its ubiquity stems from its "privileged" nature: a distinct ability to present pharmacophores in defined 3D orientations while modulating physicochemical properties such as basicity (
), lipophilicity, and metabolic stability.
This guide provides a technical analysis of piperidine derivatives across three primary therapeutic axes: CNS modulation (Opioids/Alzheimer's) , Antiviral mechanisms (HIV) , and Targeted Protein Degradation (PROTACs) . It includes validated experimental protocols for bioactivity assessment and structural logic for lead optimization.
Part 1: Structural & Pharmacological Logic[3][4]
The Piperidine Pharmacophore
The piperidine ring is not merely a linker; it is a functional scaffold that dictates receptor affinity through conformational control.
Conformational Flexibility: The chair conformation allows substituents at C4 to adopt equatorial or axial orientations, critical for fitting into deep hydrophobic pockets (e.g., the catalytic gorge of Acetylcholinesterase).
Basicity & Cationic Interactions: The secondary amine (or tertiary when substituted) is protonated at physiological pH. This cation is essential for forming salt bridges with aspartate residues in GPCRs (e.g., Asp147 in the
SAR Insight: The N-phenethyl group is critical. It occupies a specific hydrophobic sub-pocket in the receptor, increasing potency by ~50-100x compared to morphine. The piperidine nitrogen forms a salt bridge with Asp147 (TM3).
B. Neurodegenerative Agents: AChE Inhibitors
Key Compound:Donepezil .
Mechanism: Reversible inhibition of Acetylcholinesterase (AChE).
SAR Insight: The N-benzylpiperidine moiety binds to the anionic sub-site of the enzyme, while the dimethoxyindanone binds to the peripheral anionic site (PAS). The piperidine ring acts as a spacer that spans the enzyme's active gorge.
C. Antiviral Agents: CCR5 Antagonists[3][4][5][6][7][8][9]
Mechanism: Allosteric antagonism of the CCR5 co-receptor, preventing HIV-1 gp120 binding and viral entry.
Structural Role: The piperidine core serves as a rigid scaffold to orient the 4,6-dimethylpyrimidine and the piperazine-linked aryl group, locking the receptor in an inactive conformation.
Part 2: Data Visualization & SAR Logic
Comparative Potency Data
The following table summarizes the potency of key piperidine derivatives against their respective targets.
Compound
Therapeutic Class
Target
Potency Metric (IC50 / Ki)
Mechanism Note
Fentanyl
Analgesic
-Opioid Receptor
Strong lipophilic interaction via N-phenethyl group.[1]
Donepezil
Anti-Alzheimer's
Acetylcholinesterase
Dual binding to catalytic and peripheral sites.[1]
Piperidine side chain mimics Helix-12 displacement.[1]
Mechanism of Action: Opioid Receptor Signaling
The following diagram illustrates the downstream signaling cascade activated by piperidine-based opioids (e.g., Fentanyl).
Figure 1: Signal transduction pathway for piperidine-based opioid agonists.[1] Activation leads to neuronal hyperpolarization via G-protein coupling.[1]
Structural Activity Relationship (SAR) Logic
This diagram details how specific substitutions on the piperidine ring modulate biological activity.
Figure 2: Generalized SAR logic for the piperidine scaffold in drug design.
Part 3: Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: Determine the
of a novel piperidine derivative against AChE using the modified Ellman’s method.
Reagents:
Buffer: 0.1 M Phosphate buffer (pH 8.0).
Enzyme: Electric eel AChE (Sigma-Aldrich), 500 U/mL stock.[1]
Substrate: Acetylthiocholine iodide (ATCI), 0.075 M.
Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.
Washing: Wash filters 3x with ice-cold Tris-HCl buffer.
Quantification: Place filters in scintillation vials with cocktail and count radioactivity (CPM).
Analysis: Determine
via non-linear regression. Calculate using the Cheng-Prusoff equation: .[1]
Part 4: Future Directions (PROTACs)
The piperidine ring is increasingly utilized in Proteolysis Targeting Chimeras (PROTACs) .
Role: It serves as a rigidifying linker element or as part of the E3 ligase ligand (e.g., in VHL or Cereblon ligands).[12]
Advantage: Piperidine incorporation into the linker improves aqueous solubility (via protonation) and restricts conformational freedom, reducing the entropic penalty of ternary complex formation.
Example:ACBI2 , a potent SMARCA2 degrader, utilizes a piperidine-based architecture to achieve oral bioavailability.
References
BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide. Retrieved from [1]
Journal of Medicinal Chemistry. (2004). Discovery of Vicriviroc (SCH 417690), a CCR5 Antagonist.[4][5]
European Journal of Medicinal Chemistry. (2023). SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. [1]
Cayman Chemical. (2022).[4] Vicriviroc Product Information and Biological Activity. Retrieved from [1]
opnMe (Boehringer Ingelheim). (2024).[13] Top 3 Molecules 2024: PROTAC Degraders ACBI1, ACBI2, ACBI3.[13] Retrieved from [1]
Pain Physician. (2008). Opioid Pharmacology: Fentanyl and Piperidine Derivatives. Retrieved from [1]
ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
Computational Characterization and Molecular Modelling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
Executive Summary Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a critical chiral building block in the synthesis of peptidomimetics and small-molecule therapeutics. Its structure combines a flexible pi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a critical chiral building block in the synthesis of peptidomimetics and small-molecule therapeutics. Its structure combines a flexible piperidine ring, a carbamate protecting group (Cbz), and a reactive primary amine stabilized as a hydrochloride salt.
This guide outlines a comprehensive theoretical framework for characterizing this molecule. It moves beyond simple geometry optimization to address specific challenges: the conformational flexibility of the Cbz group, the ionic nature of the hydrochloride salt, and the prediction of spectroscopic signatures for quality control.
Structural Significance & Chemical Context
Before initiating computational workflows, one must understand the structural constraints:
The Piperidine Core: Predominantly exists in a chair conformation, but the 1,2-substitution pattern introduces steric strain that may flatten the ring or induce twist-boat populations.
The Cbz Group: The carbamate linkage exhibits restricted rotation around the N-CO bond, creating s-cis and s-trans rotamers that complicate NMR spectra.
The Hydrochloride Salt: Theoretical models often fail by treating salts as covalent species. Accurate modelling requires treating the
and as a tight ion pair in the gas phase or a solvated ion pair in solution.
Module 1: Quantum Chemical Analysis (DFT Protocol)
Methodology Selection
For this scaffold, the B3LYP functional is the industry standard for balancing cost and accuracy, but for the non-covalent interactions (NCI) present in the HCl salt, dispersion correction is mandatory.
Functional: B3LYP-D3(BJ) or
B97X-D (to account for dispersion forces between the benzyl ring and the piperidine core).
Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (++) are critical for describing the electron-rich chloride anion and the lone pairs on the carbamate oxygens.
Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Methanol (common NMR solvents).
Computational Workflow
The following diagram illustrates the decision matrix for optimizing the salt form versus the free base.
Figure 1: Decision tree for Density Functional Theory (DFT) optimization of piperidine salts.
Frontier Molecular Orbitals (FMO)
The reactivity of this intermediate is defined by the HOMO-LUMO gap .
HOMO Location: Typically localized on the carbamate nitrogen or the benzyl ring
-system.
LUMO Location: Often found on the ammonium group (
) in the salt form, indicating its electron-accepting nature (acidity).
Chemical Hardness (
): A large gap indicates high stability, confirming why the HCl salt is the preferred storage form over the free base, which is prone to oxidation or carbamate migration.
Module 2: Spectroscopic Profiling (Validation)
To validate the theoretical model against the physical sample, compare the calculated vibrational frequencies and magnetic shieldings.
Infrared (IR) Spectroscopy
The HCl salt formation dramatically alters the IR spectrum compared to the free base.
Functional Group
Theoretical Mode (Scaled)
Experimental Expectation
Diagnostic Value
Ammonium ()
2800–3200 (Broad)
Broad band overlapping C-H
Confirms Salt Formation
Carbamate (C=O)
1690–1710
Sharp, strong peak
Confirms N-Protection
Chloride Interaction
< 400
Far IR (rarely seen)
Lattice vibration
Note: Theoretical frequencies must be scaled by a factor of 0.967 (for B3LYP/6-311G) to correct for anharmonicity.
NMR Prediction (GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is used to predict NMR shifts.
Focus Region: The methylene protons at the 2-position (
).
Effect of Chirality: Due to the chiral center at C2, these protons are diastereotopic. Theoretical modelling should predict two distinct signals (split by geminal coupling) rather than a single singlet.
Protocol: Calculate shielding tensors in DMSO-d6 (PCM model) and reference against TMS calculated at the same level of theory.
Module 3: In Silico ADME & Drug-Likeness
Although this molecule is an intermediate, its derivatives are often final drugs. Understanding the "baseline" ADME properties of the scaffold is vital for fragment-based drug design (FBDD).
Physicochemical Profile (SwissADME)
Lipophilicity (LogP): The benzyl group adds significant lipophilicity (LogP
2.5), aiding membrane permeability.
Water Solubility: The HCl salt form transforms a moderately soluble organic into a highly soluble species, essential for formulation.
Blood-Brain Barrier (BBB): The piperidine scaffold is a "privileged structure" for CNS activity. However, the carbamate is usually cleaved or modified; if retained, the molecule is likely P-gp substrate.
Toxicity Alerts
Structural Alert: The primary amine (even as a salt) is a reactive handle.
Metabolism: The benzyl group is susceptible to CYP450-mediated benzylic oxidation.
Figure 2: In silico ADME/Tox evaluation logic for the benzyl-piperidine scaffold.
Conclusion
Theoretical studies of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride reveal a molecule defined by the interplay between its rigid piperidine core and the ionic network of the hydrochloride salt. Accurate modelling requires dispersion-corrected DFT (B3LYP-D3) and explicit treatment of the chloride counter-ion. These computational protocols provide the necessary structural assurance for using this compound in high-precision asymmetric synthesis.
References
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software for DFT calculations). Link
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
ChemicalBook. (2023). Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Properties and CAS Data. Link
A Technical Guide to Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and bi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products. Its three-dimensional structure, metabolic stability, and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that can precisely interact with biological targets. Within this important class of compounds, Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride emerges as a particularly valuable chiral building block. Its structure combines the rigid piperidine core with a reactive primary amine and a readily cleavable N-benzyloxycarbonyl (Cbz) protecting group, offering synthetic versatility for the construction of more complex molecules. This guide provides an in-depth review of its synthesis, properties, and applications for researchers and professionals in drug development.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is essential for its effective use in synthesis and drug design. Key identifying information and properties are summarized in the table below.
Property
Value
Source
Chemical Formula
C₁₄H₂₁ClN₂O₂
Molecular Weight
284.78 g/mol
CAS Number
1159826-44-4 (racemate)
N/A
1217653-34-3 ((R)-enantiomer)
Appearance
White to off-white solid
N/A
Storage Conditions
Inert atmosphere, 2-8°C
Analytical Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), the benzylic methylene protons (~5.1-5.2 ppm), and the protons of the piperidine ring and the aminomethyl group. ¹³C NMR would show corresponding signals for all unique carbon atoms.
Infrared (IR) Spectroscopy: Key IR absorption bands would include those for the N-H stretching of the ammonium salt, C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-N stretching.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show a molecular ion peak corresponding to the free base [M+H]⁺ at approximately 249.16 m/z.
Strategic Synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
The synthesis of the title compound is a multi-step process that requires careful control of protecting groups and reaction conditions. A logical and efficient synthetic pathway proceeds via the formation of a key nitrile intermediate, followed by reduction and salt formation. This approach allows for the introduction of the aminomethyl group in a controlled manner.
Synthetic Workflow Overview
Caption: A general workflow for the synthesis of the target compound.
Step 1: N-Protection of Piperidine-2-carbonitrile
Causality: The first critical step is the protection of the secondary amine of the piperidine ring. The benzyloxycarbonyl (Cbz) group is an ideal choice for this purpose. It is stable under a range of reaction conditions, yet can be readily removed by catalytic hydrogenation, a condition that is often compatible with other functional groups. This protection prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations.
Detailed Protocol:
Dissolve piperidine-2-carbonitrile in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
Add a base, typically a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.
Cool the reaction mixture in an ice bath to 0°C to control the exothermic reaction.
Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution.
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
Upon completion, perform an aqueous workup. This typically involves washing the organic layer with a dilute acid (e.g., 10% citric acid), a dilute base (e.g., saturated sodium bicarbonate solution), and brine to remove unreacted starting materials and salts.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield benzyl 2-cyanopiperidine-1-carboxylate.
Step 2: Catalytic Reduction of the Nitrile
Causality: The conversion of the nitrile group to a primary amine is a key transformation. Catalytic hydrogenation is a clean and efficient method for this reduction. Raney Nickel is a commonly used catalyst for nitrile reduction due to its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent and pressure can influence the reaction rate and selectivity.
Detailed Protocol:
Dissolve the benzyl 2-cyanopiperidine-1-carboxylate intermediate in a suitable solvent, such as methanol or ethanol.
Add a catalytic amount of Raney Nickel to the solution. The catalyst should be handled with care as it can be pyrophoric.
Place the reaction mixture in a hydrogenation apparatus.
Pressurize the system with hydrogen gas (typically 50-100 psi) and stir vigorously.
The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC-MS.
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude benzyl 2-(aminomethyl)piperidine-1-carboxylate as a free base.
Step 3: Formation of the Hydrochloride Salt
Causality: The free amine product is often an oil and can be difficult to handle and purify. Converting it to its hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store. The salt form also often improves the compound's solubility in aqueous media, which can be advantageous for biological testing.
Detailed Protocol:
Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of ethanol and ethyl acetate.
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or ethanolic HCl) to the stirred solution.
The hydrochloride salt will typically precipitate out of the solution as a white solid.
Stir the resulting slurry for a period to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.
Dry the solid under vacuum to yield the final product, Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride.
Applications in Medicinal Chemistry and Drug Discovery
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. Its bifunctional nature, with a protected amine on the ring and a free primary amine on the side chain, allows for selective derivatization at the aminomethyl position.
Role as a Scaffold in Drug Design
Foundational
Safety and handling of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
An In-depth Technical Guide to the Safe Handling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride This guide provides a comprehensive overview of the safety protocols and handling procedures for benzyl 2-(...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
This guide provides a comprehensive overview of the safety protocols and handling procedures for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective use in a laboratory setting. The narrative emphasizes the causality behind safety measures, grounding every recommendation in authoritative data.
Chemical Identification and Physicochemical Properties
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a key building block in synthetic and medicinal chemistry. As a piperidine derivative, it belongs to a class of compounds that are foundational to the structure of many therapeutically significant molecules.[1][2] Its bifunctional nature—possessing a primary amine and a carbamate-protected secondary amine—makes it a versatile intermediate for constructing more complex molecular architectures.[3]
A precise understanding of its properties is the first step toward safe handling.
While a specific, comprehensive Safety Data Sheet (SDS) for every isomer of this exact compound is not publicly available, a robust hazard profile can be constructed by analyzing data from close structural analogs. The primary hazards are associated with irritation and acute oral toxicity.
Expert Analysis: The toxicological profile is driven by the amine functionalities and the nature of the hydrochloride salt. The primary amine can cause skin and eye irritation.[9] As a fine, crystalline solid, it can easily become airborne during handling, posing an inhalation risk that can lead to respiratory tract irritation.[9] The "Harmful if swallowed" classification necessitates strict hygiene measures to prevent accidental ingestion.[6][9]
Laboratory Handling and Engineering Controls
Effective engineering controls and standardized work practices are the primary defense against exposure.
Ventilation and Containment
Core Directive: All manipulations of solid benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride that could generate dust, such as weighing, transferring, or preparing solutions, must be performed within a certified chemical fume hood.
Causality: The potential for respiratory irritation (H335) makes localized exhaust ventilation essential.[9] A fume hood not only captures airborne particulates but also protects the user from inhaling any volatile decomposition products that could be released under specific conditions.
Standard Operating Workflow
A systematic approach to handling ensures safety at every stage. The following workflow is recommended as a self-validating system for minimizing exposure.
Caption: Recommended workflow for handling the compound.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of PPE must directly correspond to the identified hazards.
Eye and Face Protection: Chemical safety goggles are mandatory.[10] Due to the H319 "Causes serious eye irritation" classification, standard safety glasses do not provide sufficient protection from dust or splashes.[9]
Skin Protection: A standard laboratory coat must be worn and kept buttoned. Chemically resistant gloves (e.g., nitrile) are required.[9][10] Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with site-specific procedures.[11]
Respiratory Protection: Not typically required when work is conducted within a chemical fume hood. If a situation arises where dust exposure is possible outside of a hood, a NIOSH-approved respirator with a particulate filter is necessary.[10]
Caption: Mapping hazards to mandatory personal protective equipment.
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous situations.
Conditions to Avoid: Avoid exposure to moisture, heat, and sources of ignition.[9]
Storage Requirements: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[9][10]
Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the amine groups.[9][10]
Accidental Release and First Aid Measures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response
For any spill, the first priority is to ensure personnel safety.
Caption: Decision tree for spill response procedures.
First Aid Protocols
If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[12] If respiratory symptoms occur, seek medical attention.
If on Skin: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing. If skin irritation persists, seek medical advice.[12]
If in Eyes: Rinse cautiously with water for at least 15 minutes.[12] Remove contact lenses if present and easy to do so. Continue rinsing.[12] Seek immediate medical attention.
If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting.[9] Call a poison control center or doctor for treatment advice.[9][11]
Disposal Considerations
This material and its container must be disposed of as hazardous waste.[13] All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be collected in properly labeled, sealed containers. Disposal should be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12]
References
(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
SAFETY DATA SHEET - Benzyl nicotinate. Thermo Fisher Scientific. [Link]
Benzyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Thomasnet. [Link]
Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]
Technical Application Note: Regioselective Synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
Executive Summary & Strategic Analysis The synthesis of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between a s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between a sterically hindered secondary amine (piperidine ring nitrogen) and a less hindered, more nucleophilic primary amine (exocyclic aminomethyl group).
Direct acylation of 2-(aminomethyl)piperidine with benzyl chloroformate (Cbz-Cl) typically results in the kinetically favored protection of the primary amine, yielding the unwanted regioisomer. To achieve the target structure—where the ring nitrogen is Cbz-protected and the primary amine is free—an orthogonal protection strategy is required.
This protocol details a robust, three-step synthetic route:
Kinetic Selectivity: Selective protection of the primary amine using tert-butyl dicarbonate (Boc₂O).
Exhaustive Protection: Cbz-protection of the secondary ring amine.
Chemoselective Deprotection: Acidolytic cleavage of the Boc group, leaving the acid-stable Cbz group intact.
Retrosynthetic Logic & Reaction Pathway
The success of this synthesis relies on the nucleophilic hierarchy of the diamine substrate.
Primary Amine (-CH₂NH₂): High nucleophilicity, low steric hindrance. Reacts rapidly with electrophiles.
Setup: Charge a round-bottom flask with 2-(aminomethyl)piperidine and DCM. Add Et₃N and cool the solution to 0°C using an ice bath. Critical: Low temperature enhances regioselectivity.
Addition: Dissolve Boc₂O in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.
Note: Using a slight deficit of Boc₂O (0.95 eq) ensures the primary amine is not over-reacted to the di-Boc species.
Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (ninhydrin stain) or LC-MS.[1]
Workup:
Wash the organic layer with water (2x) and brine (1x).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: If di-Boc impurity is present (>5%), purify via flash column chromatography (DCM/MeOH/NH₄OH).
Checkpoint: The product, 2-(Boc-aminomethyl)piperidine , should show a characteristic Boc singlet (~1.44 ppm) in ¹H NMR and a free secondary amine signal.
Step 2: N-Cbz Protection of the Piperidine Ring
Objective: Protect the secondary amine with the benzyl carbamate group.
Purification: The resulting 1-Cbz-2-(Boc-aminomethyl)piperidine is usually an oil.[1][6] It can be used directly or purified by silica chromatography (Hexanes/EtOAc).
Step 3: Selective Boc Deprotection
Objective: Remove the acid-labile Boc group while retaining the acid-stable Cbz group.
Confirm loss of Boc singlet and retention of aromatic region.
Mass Spec (ESI+)
[M+H]⁺ = 249.16 (Free Base)
Calculated MW (Free Base): 248.32 g/mol .
Purity (HPLC)
> 95%
Monitor at 214 nm and 254 nm.
Troubleshooting & Optimization
Issue: Formation of Di-Boc Side Product (Step 1)
Cause: Excess Boc₂O or high temperature allowing reaction with the hindered secondary amine.
Solution:
Strictly maintain 0°C during addition.
Use 0.90–0.95 equivalents of Boc₂O.
Add Boc₂O solution very slowly (syringe pump) to keep local concentration low.
Issue: Incomplete Cbz Protection (Step 2)
Cause: Biphasic reaction failing due to poor stirring or hydrolysis of Cbz-Cl.
Solution:
Increase stirring speed (vortex).
Use a slight excess of Cbz-Cl (1.2–1.3 eq).
Switch to a homogeneous solvent system (THF/DIPEA) if the biphasic method fails.
Issue: Cbz Cleavage during Step 3
Cause: Use of HBr or hydrogenation conditions (Pd/C, H₂).[7]
Solution: Ensure the use of HCl or TFA . The Cbz group is stable to HCl/Dioxane and TFA/DCM at room temperature. Avoid HBr/Acetic acid, which can cleave Cbz.
References
BenchChem Technical Support. (2025).[1][3] Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Retrieved from .
Sigma-Aldrich. (n.d.). Product Specification: 2-(Boc-aminomethyl)piperidine. Retrieved from .
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for amine protection stability).
AChemBlock. (n.d.). 1-Cbz-2-aminomethyl-piperidine Product Data. Retrieved from .
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Engineering Rigid PROTACs using Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl
Executive Summary
This guide details the application of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (hereafter referred to as BAPC-HCl ) as a high-value linker precursor in Proteolysis Targeting Chimera (PROTAC) synthesis. Unlike flexible polyethylene glycol (PEG) linkers, BAPC-HCl introduces a piperidine-based conformational constraint. This rigidity reduces the entropic penalty of ternary complex formation, potentially enhancing degradation potency and isoform selectivity. This protocol outlines the chemical rationale, sequential conjugation workflow, and validated deprotection methodologies required to incorporate this scaffold into heterobifunctional degraders.
The transition from "flexible" (PEG/alkyl) to "rigid" linkers is a critical optimization step in mature PROTAC campaigns. BAPC-HCl offers three distinct advantages:
Conformational Restriction: The piperidine ring locks the linker into a chair conformation, limiting the rotational degrees of freedom. This "pre-organizes" the PROTAC, reducing the entropy loss upon binding to the Target Protein (POI) and E3 Ligase.
Orthogonal Protection: The molecule features two amine handles with distinct reactivity profiles:
Handle A (Free): A primary aminomethyl group (
), ready for immediate amide coupling or reductive amination.
Handle B (Protected): A secondary piperidine nitrogen protected by a Carboxybenzyl (Cbz) group. This remains inert during the first coupling, preventing polymerization.
Solubility Modulation: Upon final deprotection and coupling, the tertiary piperidine nitrogen can be protonated at physiological pH, improving the aqueous solubility of the final PROTAC—a common bottleneck for lipophilic degraders.
Decision Logic: When to use BAPC-HCl?
Use the following decision matrix to determine if this linker fits your design goals.
Figure 1: Decision matrix for selecting rigid piperidine linkers over flexible chains.
Experimental Workflow
The synthesis follows a Sequential Assembly Strategy . The asymmetry of BAPC-HCl allows for the controlled attachment of the Ligand of Interest (POI Ligand) followed by the E3 Ligase Ligand (or vice versa).
General Pathway:
Step 1 (Amide Coupling): React the free primary amine of BAPC-HCl with the carboxylic acid of Ligand A.
Step 2 (Deprotection): Remove the Cbz group to expose the secondary piperidine amine.
Step 3 (Final Assembly): React the secondary amine with an alkyl halide or activated acid of Ligand B.
Figure 2: Sequential assembly workflow for BAPC-HCl based PROTACs.
Objective: Remove the Cbz group to liberate the secondary amine.
Critical Warning: If your Ligand A contains halogens (Cl, Br, I) or reducible groups (nitro), standard hydrogenation may cause side reactions. See Alternative Method below.
Standard Method (Pd/C + H2):
Dissolve Intermediate 1 in MeOH or EtOH (0.05 M).
Flush the vessel with Nitrogen.
Add 10% Pd/C (10 wt% loading relative to substrate).[1]
Purge with Hydrogen gas (balloon pressure is usually sufficient).
Stir vigorously at RT for 2–12 hours.
Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
Concentrate the filtrate. The product is usually pure enough for the next step.
Alternative Method (Acidic Deprotection - Halogen Safe):
Use this if Ligand A contains sensitive halogens (e.g., Thalidomide analogs often contain Fluorine which is stable, but VHL ligands may have vulnerable sites).
Dissolve Intermediate 1 in 33% HBr in Acetic Acid .
Stir at RT for 1–2 hours.
Precipitate the product by adding cold Diethyl Ether.
Collect the solid (salt form) by filtration.
Protocol C: Phase 3 - Final Assembly (N-Alkylation)
Objective: Attach Ligand B (containing an alkyl halide) to the piperidine nitrogen.
Suspend the Deprotected Intermediate and K2CO3 in ACN.
Add Ligand B-Alkyl Halide .
Heat to 60–80°C (depending on the reactivity of the halide).
Monitor by LC-MS until the intermediate is consumed (typically 4–16 hours).
Purification: Filter off inorganic salts. Purify the final PROTAC via Preparative HPLC (Reverse Phase C18).
Quality Control & Validation
Parameter
Acceptance Criteria
Method
Purity
> 95%
HPLC (254 nm & 214 nm)
Identity
Mass within ± 0.5 Da
LC-MS (ESI+)
Structure
Confirmed connectivity
1H NMR (DMSO-d6 or CDCl3)
Stereochemistry
Enantiomeric Excess (ee) > 98%
Chiral HPLC (if using chiral BAPC)
Troubleshooting Tips:
Low Yield in Step 1: Ensure BAPC-HCl is fully neutralized by DIPEA. The HCl salt requires an extra equivalent of base compared to free amines.
Incomplete Cbz Removal: If using Pd/C, ensure the catalyst is not poisoned by sulfur-containing residues from Ligand A. If poisoned, switch to HBr/AcOH.
Poor Solubility: If the final PROTAC is insoluble, formulate as a mesylate or hydrochloride salt for biological testing.
References
Design of Rigid Linkers: Maple, H. J., et al. "Factorial design for the optimization of PROTAC linker properties." MedChemComm, 2019.
Piperidine Scaffolds in PROTACs: Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with the VHL E3 ubiquitin ligase." Journal of the American Chemical Society, 2020. (Context on rigidifying linkers).
Cbz Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for Cbz removal).
PROTAC Linkerology Review: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[2][3][4]
General PROTAC Synthesis: Burslem, G. M., & Crews, C. M. "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[3] Cell, 2020.
Application Note: Optimized Coupling Protocols for Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
Executive Summary This technical guide outlines the optimized protocols for the amide coupling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (hereafter referred to as 1-Cbz-2-AMP·HCl ). This building bl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the optimized protocols for the amide coupling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (hereafter referred to as 1-Cbz-2-AMP·HCl ). This building block is a critical scaffold in medicinal chemistry, particularly for synthesizing inhibitors targeting GPCRs (e.g., Sigma receptors) and kinases where a piperidine linker is required.
The primary challenge in utilizing this reagent lies in its hydrochloride salt form, which requires careful in situ neutralization to ensure nucleophilic reactivity without compromising the integrity of the coupling reagents. This guide provides a high-efficiency HATU-mediated protocol and a robust Acid Chloride alternative, supported by mechanistic insights and troubleshooting workflows.
Chemical Profile & Strategic Considerations
Before initiating synthesis, it is crucial to understand the physicochemical constraints of the starting material.
Soluble in DMF, DMSO, MeOH; Poor solubility in DCM/Et₂O (as salt)
Mechanistic Strategy
The coupling reaction relies on the nucleophilic attack of the primary amine on an activated carboxylic acid. However, 1-Cbz-2-AMP·HCl is supplied as a protonated ammonium salt (
), which is non-nucleophilic.
The Neutralization Challenge: You must add sufficient base (tertiary amine) to:
Neutralize the HCl counterion.
Deprotonate the carboxylic acid partner (if not pre-activated).
Maintain a basic pH to keep the amine free (
).
The Steric Factor: The aminomethyl group is adjacent to the bulky piperidine ring (C2 position). While less hindered than a direct ring amine, the Cbz group can induce conformational folding that shields the amine. Polar aprotic solvents (DMF) are preferred over DCM to disrupt these intramolecular H-bonds and improve salt solubility.
Sonicate or vortex until the solid fully dissolves. This step ensures the amine is free-based and soluble.
Coupling Reaction:
Add the Amine/DIPEA solution dropwise to the Pre-Activated Acid solution.
Stir at RT for 2–16 hours.
Monitoring: Check by LCMS or TLC after 1 hour. Look for the disappearance of the acid and the formation of the product mass (M+H).
Workup (Aqueous Extraction):
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).
Wash 1: 1M HCl or 5% Citric Acid (removes unreacted amine and DIPEA). Note: If your product contains basic nitrogens sensitive to acid, skip this or use mild NH₄Cl.
Wash 2: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).
Wash 3: Saturated Brine (removes DMF).
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Application: Best for unreactive/hindered acids or cost-sensitive scale-up.
Reagents[3][4][5][6][7][8][9]
Amine: 1-Cbz-2-AMP·HCl (1.0 equiv)
Acid Chloride: R-COCl (1.1 equiv)
Base: Triethylamine (TEA) or DIPEA (3.0 equiv)
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure
Suspend 1-Cbz-2-AMP·HCl (1.0 equiv) in anhydrous DCM (0.1 M) at 0°C (ice bath).
Add TEA (3.0 equiv).[6] The suspension should clear up as the free base dissolves in DCM.
Add the Acid Chloride (1.1 equiv) dropwise to control exotherm.
Remove ice bath and stir at RT for 2–4 hours.
Quench: Add a small amount of water or 1M NaOH.
Workup: Separate phases. Wash organic layer with 1M HCl, then Brine. Dry and concentrate.
Visualization of Workflows
Reaction Mechanism & Logic Flow
The following diagram illustrates the critical path for the HATU coupling, highlighting the specific role of the base in managing the HCl salt.
Figure 1: Mechanistic pathway for HATU-mediated coupling of amine salts.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or failed reactions.
Figure 2: Troubleshooting logic for amide coupling failures.
Analytical Validation (Self-Validating System)
To ensure the protocol is working correctly, perform these checks:
The "Wet pH" Test: During the reaction (Step 3), spot a micro-drop of the reaction mixture onto wet pH paper. It must read pH 8–9. If it is neutral or acidic (pH < 7), the amine is likely re-protonated by the byproduct acid (HOAt), halting the reaction. Correction: Add 1.0 equiv DIPEA.
Ninhydrin Stain (TLC):
Spot the reaction mixture on a TLC plate.
Stain with Ninhydrin and heat.
Free Amine: Appears as a red/purple spot (if unreacted).
Product: Amides generally do not stain or stain very faintly yellow.
Goal: Disappearance of the red/purple spot.
LCMS Confirmation: Look for the mass of Product
.
References
BLD Pharm. (n.d.). Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Page. Retrieved from
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sigma-Aldrich. (n.d.). Protocol for Amide Coupling using HATU. Retrieved from
ChemicalBook. (2023). (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Properties. Retrieved from
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][7][8][6][9] Tetrahedron, 61(46), 10827-10852. (Comprehensive review on coupling strategies).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical Profile & Protocols for Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
Introduction & Molecule Profile
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a critical bifunctional building block in medicinal chemistry, widely employed in the synthesis of peptidomimetics, GPCR ligands, and protease inhibitors.[1] Its structure features a piperidine ring protected at the
position by a benzyloxycarbonyl (Cbz) group, with a reactive primary aminomethyl moiety at the position.
The molecule possesses a single chiral center at
. While often supplied as a racemate (CAS: 1159826-44-4), the enantiopure forms (e.g., R-isomer, CAS: 1217653-34-3) are essential for stereoselective drug development.[1] This guide outlines robust analytical protocols for its characterization, purity assessment, and chiral resolution.
Physicochemical Properties
Property
Detail
Chemical Formula
(Salt) / (Free Base)
Molecular Weight
284.78 g/mol (HCl Salt)
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes
Objective: Quantitative assessment of chemical purity and identification of synthetic by-products.
Rationale: The hydrophobic Cbz group requires a Reverse Phase (RP) method. The basic primary amine necessitates an acidic modifier (TFA or Formic Acid) to suppress silanol interactions and prevent peak tailing.
Protocol 1: Gradient RP-HPLC Method
Instrument: HPLC/UPLC with PDA (Photodiode Array) or UV-Vis detector.[1]
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18),
mm, 3.5 µm or 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
Peak Tailing: If tailing persists, increase TFA to 0.15% or switch to a high-pH stable column (e.g., XBridge C18) using 10 mM Ammonium Bicarbonate (pH 10) to keep the amine unprotonated.
Sample Stability: Prepare fresh. The Cbz group is stable in acidic mobile phase during the run, but avoid prolonged storage in acidic solution.
Chiral Purity Analysis (Normal Phase HPLC)
Objective: Determination of Enantiomeric Excess (ee%).
Rationale: The C2-chiral center is prone to racemization during synthesis.[1] Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for Cbz-protected amines due to
Sigma-Aldrich. (2024).[1] (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Specification. Retrieved from [1]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (General reference for RP-HPLC of basic amines).
Subramanian, G. (Ed.).[3] (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Protocol basis for Chiralpak AD-H usage).
PubChem. (2024). Compound Summary: Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (Structural Analog Data). Retrieved from [1]
Phenomenex. (2023). Chiral HPLC Application Guide: Separation of Amines. Retrieved from [1]
Application Note: HPLC Analysis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl
This Application Note is designed as a definitive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride . It synthesizes industrial...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride . It synthesizes industrial best practices for analyzing Cbz-protected amino-piperidines, addressing specific challenges such as amine tailing and chromophore selection.
Introduction & Compound Analysis
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a critical chiral or achiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., HDAC inhibitors).
Chemical Profile[1][2][3][4][5][6][7][8]
Structure: A piperidine ring with a basic primary amine at the C2 position and a hydrophobic benzyloxycarbonyl (Cbz) protecting group at the N1 position.
Molecular Formula: C14H20N2O2 · HCl
Analytical Challenges:
Basic Amine Tailing: The primary aminomethyl group (
) interacts strongly with residual silanols on silica-based columns, leading to peak tailing.
Chromophore Dependence: The piperidine ring is UV-inactive. Detection relies entirely on the Cbz (benzyl carbamate) group, necessitating specific wavelength selection.
Salt Form: The hydrochloride salt acts as a counter-ion but does not affect retention time in buffered mobile phases; however, it dictates solubility (water/methanol soluble).
Method Development Strategy (The "Why")
To ensure a robust, self-validating method, we utilize a low-pH ion-suppression strategy .
Mobile Phase Modifier (TFA): Trifluoroacetic acid (0.1%) is selected over phosphate buffers.
Mechanism:[1][2] The low pH (~2.0) ensures the primary amine is fully protonated (
), preventing mixed-mode retention. The trifluoroacetate anion forms a transient ion pair with the protonated amine, improving peak symmetry.
Column Selection (C18): A highly end-capped C18 column is required to minimize secondary silanol interactions.
Detection (Dual Wavelength):
214 nm: Maximizes sensitivity by detecting the amide carbonyl and the aromatic ring.
254 nm: Specific for the benzyl chromophore; useful for confirming identity and checking for benzyl alcohol impurity.
This gradient is designed to elute polar impurities (salts, free amines) early, retain the main peak, and wash lipophilic dimers late.
Time (min)
% Mobile Phase B
Event
0.0
5%
Equilibration
2.0
5%
Isocratic Hold (Salts elute)
12.0
95%
Linear Ramp (Elution of Main Peak)
15.0
95%
Wash
15.1
5%
Re-equilibration
20.0
5%
End of Run
Sample Preparation
Standard Stock Solution (1.0 mg/mL):
Weigh 10 mg of Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl.
Dissolve in 5 mL of 50:50 Water:Acetonitrile.
Sonicate for 5 minutes to ensure full dissociation of the HCl salt.
Dilute to 10 mL with diluent.
System Suitability Solution:
Spike the Standard Stock Solution with Benzyl Alcohol (approx. 0.1 mg/mL) to verify resolution. Benzyl alcohol is a common degradation product (hydrolysis of Cbz).
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for sample analysis and impurity identification.
Figure 1: Analytical workflow for the separation and identification of the main analyte and common impurities.
System Suitability & Troubleshooting
To ensure the trustworthiness of the data, the following criteria must be met before releasing results.
Acceptance Criteria
Parameter
Limit
Rationale
Retention Time (RT)
± 0.2 min of Std
Ensures method stability.
Tailing Factor ()
Critical for amines. If > 1.5, column silanols are active.
Theoretical Plates ()
Ensures column efficiency.
Resolution ()
Between Benzyl Alcohol and Main Peak.
Troubleshooting Guide
Issue: Broad/Tailing Main Peak.
Cause: Silanol interaction with the free amine.
Fix: Ensure TFA is fresh (volatile). Increase TFA to 0.15% or switch to a "Base-Deactivated" (BDS) C18 column.
Issue: Extra Peak at ~254 nm.
Cause: Benzyl alcohol (degradation).
Fix: Check sample storage. Cbz groups can hydrolyze in strong acid/base or high heat.
Issue: No Peak for Counter-ion.
Note: Chloride (Cl-) is transparent in UV. It will not appear unless using Conductivity detection or Indirect UV.
Synthesis & Impurity Pathway Visualization
Understanding the chemical origin of the molecule aids in identifying impurities.
Figure 2: Synthesis pathway highlighting the potential "Bis-Cbz" impurity, which would elute later than the main peak due to increased hydrophobicity.
References
National Institutes of Health (NIH) / PubMed. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). (Method 1 describes the standard 0.1% TFA/ACN gradient for piperidine derivatives).
ResearchGate. High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol. (Validation parameters for Benzyl Alcohol impurity).
ACS Publications. Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (Synthesis and analysis of aminomethyl-piperidine linkers).
Organic Chemistry Portal. Protection of Amino Groups: Cbz-Protected Amino Groups. (Chemical stability and deprotection mechanisms).
Application Note: Benzyl 2-(aminomethyl)piperidine-1-carboxylate in High-Value Scaffold Synthesis
Abstract Benzyl 2-(aminomethyl)piperidine-1-carboxylate (1-Cbz-2-aminomethylpiperidine) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its orthogonal protection strategy:...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Benzyl 2-(aminomethyl)piperidine-1-carboxylate (1-Cbz-2-aminomethylpiperidine) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its orthogonal protection strategy: a free, nucleophilic primary amine available for immediate derivatization, and a secondary piperidine amine latent behind a carboxybenzyl (Cbz) protecting group.[1] This application note details the synthetic versatility of this building block, focusing on its application in the development of GPCR ligands, kinase inhibitors, and viral protease inhibitors.[1] We provide validated protocols for selective functionalization, deprotection, and cyclization, supported by mechanistic insights and troubleshooting guides.
The molecule features a chiral center at C2 , which is critical for target selectivity in biological systems.[1] The steric environment of the C2 position influences the conformation of the piperidine ring, often favoring a chair conformation that directs the aminomethyl arm into specific binding pockets—a feature exploited in the design of Donepezil analogs (Alzheimer's) and SARS-CoV-2 PLpro inhibitors .
Property
Specification
Practical Implication
Solubility
DCM, MeOH, DMSO, EtOAc
Compatible with standard organic synthesis solvents.
Stability
Stable at RT; acid/base tolerant (mild)
Cbz group withstands basic amide coupling conditions.[1]
Chirality
Available as (R), (S), or racemate
Essential for SAR studies; (S)-isomer often preferred for protease targets.[1]
Synthetic Workflows & Applications
The core utility of this building block is the sequential functionalization capability. The primary amine is the "first point of entry," allowing for the attachment of warheads or recognition motifs. The Cbz group serves as a robust "mask" for the secondary amine, which is later revealed to modulate pharmacokinetic properties (solubility, pKa).[1]
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthetic pathways. The scaffold allows for initial derivatization of the primary amine followed by late-stage modification of the piperidine nitrogen.
Context: This reaction is the standard first step in synthesizing covalent inhibitors (e.g., for kinases or proteases).[1] The Cbz group remains intact, preventing polymerization.
Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N2 or Ar).
Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.
Expert Tip: If the acid is sterically hindered, allow activation for 30–45 minutes.[1]
Coupling: Add 1-Cbz-2-(aminomethyl)piperidine (1.0 mmol) dropwise as a solution in minimal DMF.
Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC (typically 5% MeOH in DCM). Conversion is usually complete within 2–4 hours.
Workup: Dilute with EtOAc (50 mL), wash with sat. NaHCO3 (2x), water (2x), and brine (1x).[1] Dry over Na2SO4 and concentrate.
Success Indicator: Disappearance of the starting amine peak on LC-MS.
Common Pitfall: Incomplete removal of DMF can interfere with subsequent hydrogenation steps. Ensure thorough aqueous washes or lyophilization.
Protocol B: Cbz Deprotection (Hydrogenolysis)
Context: Removing the Cbz group liberates the secondary piperidine amine. This step is sensitive to the presence of sulfur or other catalyst poisons in the attached "warhead."
Preparation: Dissolve the substrate in MeOH (0.1 M concentration).
Expert Tip: If the substrate contains basic nitrogens, adding 1.0 eq of HCl (in dioxane) can accelerate the reaction by protonating the amine product, preventing catalyst poisoning.
Catalyst Addition: Carefully add Pd/C under an inert gas flow (Argon/Nitrogen) to prevent ignition.[1]
Hydrogenation: Purge the vessel with H2 gas (balloon pressure is usually sufficient). Stir vigorously at room temperature.
Timeline: Reaction typically completes in 4–12 hours.
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
Isolation: Concentrate the filtrate to yield the secondary amine, often quantitatively.
Alternative Method (Acidic Deprotection):
If the molecule contains alkene moieties sensitive to hydrogenation, use 33% HBr in Acetic Acid (stir at RT for 1-2 hours) to remove the Cbz group.[1] Note that this yields the HBr salt.[4]
Case Study: SARS-CoV-2 PLpro Inhibitor Synthesis
Recent research has utilized the (S)-enantiomer of this scaffold to design covalent inhibitors of the SARS-CoV-2 Papain-like protease (PLpro).
Mechanism: The aminomethyl group positions a "warhead" (e.g., a vinyl sulfone or amide) near the catalytic Cysteine-111 of the enzyme.
Role of Piperidine: The piperidine ring occupies the S2 pocket of the enzyme. The nitrogen atom forms a critical salt bridge with Aspartate-164 (D164), anchoring the inhibitor.
Synthesis Logic:
Coupling: (S)-1-Cbz-2-(aminomethyl)piperidine is coupled with a naphthalene-based carboxylic acid (occupying the S4 pocket).
Deprotection: Cbz removal via HBr/AcOH (to preserve other functionalities).
Final Derivatization: The liberated piperidine nitrogen is alkylated or acylated to fine-tune solubility and potency.
Key Insight: The trans-relationship between the C2-substituent and the ring nitrogen is crucial for optimal binding geometry in the enzyme pocket.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Amide Coupling
Steric hindrance at C2 position.
Switch coupling agent to HATU or COMU; increase temperature to 40°C.
Racemization
Strong base exposure during coupling.
Use milder bases like Collidine or NMM; keep reaction temp < RT.[1]
Add acetic acid (5%) to the solvent; increase H2 pressure (50 psi).
Regioselectivity Issues
N/A (Orthogonal protection).
The Cbz group guarantees reaction only at the primary amine.
References
Lead Sciences. (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Page. Lead Sciences. Link
National Institutes of Health (NIH). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Link[1]
National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Link
BenchChem. Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis. BenchChem.[5] Link[1]
ChemicalBook. 2-Aminomethyl-piperidine-1-carboxylic acid benzyl ester Properties and Safety. ChemicalBook. Link
Application Note: Regioselective N-Protection Strategies for 2-(Aminomethyl)piperidine
Executive Summary 2-(Aminomethyl)piperidine (2-AMP) presents a classic "ambident nucleophile" challenge in medicinal chemistry. It contains two distinct nitrogen centers: a primary exocyclic amine and a secondary endocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Aminomethyl)piperidine (2-AMP) presents a classic "ambident nucleophile" challenge in medicinal chemistry. It contains two distinct nitrogen centers: a primary exocyclic amine and a secondary endocyclic amine . While the primary amine is kinetically more accessible, the secondary amine is more basic in certain solvents and sterically constrained.
This guide provides two distinct, field-validated protocols to achieve high regioselectivity:
Kinetic Control: Selective protection of the primary amine using steric differentiation and stoichiometry.
Transient Masking: Selective protection of the secondary amine via an in situ benzaldehyde Schiff base intermediate.
Chemical Strategy & Mechanism[1]
The Challenge
Direct addition of protecting groups (e.g., Boc₂O) often results in a mixture of mono-protected isomers and bis-protected byproducts.
Primary Amine (
): Less sterically hindered, higher kinetic nucleophilicity.
Secondary Amine (
): Higher basicity (pKa ~11 vs ~10 for primary), but sterically crowded by the alpha-substitution.
The Solution: Orthogonal Pathways
To target the secondary amine, we must temporarily "switch off" the primary amine. The most robust industrial method involves forming a transient imine (Schiff base) with benzaldehyde. This locks the primary nitrogen, forcing the protecting group onto the secondary nitrogen. Acidic hydrolysis then releases the blocking group.
Workflow Visualization
Figure 1: Decision tree for regioselective synthesis. Route A utilizes kinetic accessibility; Route B utilizes transient steric blocking.
Experimental Protocols
Protocol A: Selective Protection of the Primary Amine
Target: tert-butyl (piperidin-2-ylmethyl)carbamate
Mechanism: Kinetic control via low temperature and limiting reagent.
Reagents & Stoichiometry
Reagent
Equivalents
Role
2-(Aminomethyl)piperidine
1.0 eq
Substrate
Boc Anhydride (Boc₂O)
0.95 eq
Reagent (Limiting)
Dichloromethane (DCM)
10 vol
Solvent
Triethylamine (Et₃N)
1.1 eq
Base (Optional*)
*Note: In non-acidic conditions, the diamine itself can act as a proton scavenger, but adding Et₃N improves yield by preventing the product from acting as a base.
Step-by-Step Procedure
Preparation: Dissolve 2-(aminomethyl)piperidine (1.0 eq) and Et₃N (1.1 eq) in DCM (10 mL/g) in a round-bottom flask.
Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.
Addition: Dissolve Boc₂O (0.95 eq) in a minimal amount of DCM. Add this solution dropwise over 60 minutes via an addition funnel or syringe pump.
Critical: Rapid addition leads to bis-protection. Keep the local concentration of Boc₂O low.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.
Caution: Do not wash with acid, as the product is a secondary amine and will protonate/extract into the aqueous layer.
Dry organic layer over Na₂SO₄, filter, and concentrate.
Purification: If bis-Boc is present, purify via flash chromatography (DCM/MeOH/NH₄OH 90:10:1). The bis-Boc elutes first; the mono-primary Boc elutes second.
Protocol B: Selective Protection of the Secondary Amine
Target: tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
Mechanism: Transient Schiff base protection (The "Benzaldehyde Method").
Reagents & Stoichiometry
Reagent
Equivalents
Role
2-(Aminomethyl)piperidine
1.0 eq
Substrate
Benzaldehyde
1.05 eq
Transient Blocking Group
Boc Anhydride (Boc₂O)
1.1 eq
Protecting Group
Ethanol (EtOH)
10 vol
Solvent
1M KHSO₄ (aq)
Excess
Hydrolysis Agent
Step-by-Step Procedure
Masking (Imine Formation):
Dissolve 2-(aminomethyl)piperidine (1.0 eq) in EtOH (10 mL/g).
Add Benzaldehyde (1.05 eq) at RT.
Stir for 2–3 hours. The solution may warm slightly (exothermic) and turn yellow.
QC Check: 1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.3 ppm).
Protection:
Cool the mixture to 0°C.
Add Boc₂O (1.1 eq) in one portion (or dropwise if scale >50g).
Allow to warm to RT and stir overnight (12–16 h). The secondary amine is now protected.[2]
Hydrolysis (Deprotection of Primary N):
Concentrate the EtOH to ~20% volume.
Add 1M aqueous KHSO₄ (potassium bisulfate) or 1M HCl until pH ~2–3.
Stir vigorously for 2 hours at RT. This hydrolyzes the imine, releasing benzaldehyde and the free primary amine.
Workup (Extraction):
Wash 1 (Remove Benzaldehyde): Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) or Ether (2x). The benzaldehyde goes into the organic layer. The product (amine salt) stays in the water. Discard the organic layer.
Basification: Adjust the aqueous layer pH to ~10–11 using 4M NaOH (cool with ice during addition).
Extraction: Extract the basic aqueous layer with DCM (3x). The product is now in the DCM.
Dry (Na₂SO₄) and concentrate.
Result: High-purity secondary-protected amine.
Analytical Data & Troubleshooting
Diagnostic NMR Signals (CDCl₃)
Species
Key Signal (approx. ppm)
Interpretation
Starting Material
2.60 (m, ring), 2.50 (d, exocyclic)
Sharp signals, no carbamate rotamers.
Primary-Boc (Route A)
~4.90 (br s, 1H)
NH carbamate signal. CH₂ next to NH shifts downfield to ~3.2 ppm.
Secondary-Boc (Route B)
~3.90–4.10 (br d, 1H)
Ring CH alpha to nitrogen. Broad due to rotamers. Primary NH₂ is usually not visible or very broad.
Bis-Boc (Impurity)
Both signals present
Integration of t-butyl region corresponds to 18H.
Common Pitfalls
Bis-protection in Route A: Caused by high temperature or adding Boc₂O too fast. Fix: Lower temp to -10°C and dilute the reagent further.
Emulsions in Route B: During the hydrolysis workup, benzaldehyde byproducts can cause emulsions. Fix: Use brine during the initial extraction or filter through Celite if solids appear.
Loss of Product B: If the acidic wash is not acidic enough (pH > 4), the amine may not fully protonate and will be lost in the organic wash. Ensure pH < 3.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General theory on amine protection selectivity).
Overman, L. E.; Okazaki, M. E. "Construction of Piperidine Heterocycles." Journal of Organic Chemistry, 1985 , 50, 2784. Link
Adamczyk, M. et al. "Regioselective Protection of Diamines." Organic Preparations and Procedures International, 2000, 32, 196-200. (Describes the benzaldehyde transient protection methodology).
Vertex Pharmaceuticals. "Inhibitors of Influenza Viruses Replication." World Intellectual Property Organization, WO2008079159 , 2008. (Example of industrial application of 2-AMP scaffolds). Link
Application Notes and Protocols for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride in Peptide Synthesis
Introduction: Expanding the Chemical Diversity of Peptides In the landscape of modern drug discovery and development, peptides represent a crucial class of therapeutics. However, their application can be limited by facto...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Expanding the Chemical Diversity of Peptides
In the landscape of modern drug discovery and development, peptides represent a crucial class of therapeutics. However, their application can be limited by factors such as poor metabolic stability and conformational flexibility. The incorporation of non-natural or structurally constrained amino acids is a key strategy to overcome these limitations. Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as a valuable building block for introducing a constrained diamine moiety into peptide scaffolds. This modification can induce specific secondary structures, enhance proteolytic resistance, and allow for the exploration of novel pharmacophores, making it a significant tool for researchers in peptide chemistry and drug design. The piperidine ring, a common motif in pharmaceuticals, offers conformational rigidity, and the ability to functionalize it at multiple positions makes it an adaptable scaffold for creating sophisticated peptidomimetics.[1] This guide provides a comprehensive overview of the application of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride in peptide synthesis, detailing its mechanism of action, step-by-step protocols, and critical considerations for its successful implementation.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is essential for its effective use.
Soluble in polar organic solvents such as DMF and DMSO.
General Chemical Knowledge
Storage
Store in a cool, dry place, protected from moisture.
General Laboratory Practice
Note: As a hydrochloride salt, the compound is expected to be more stable and easier to handle than the free base. The presence of the benzyl carbamate (Cbz or Z) protecting group is central to its application in peptide synthesis.
Mechanism of Action and Strategic Incorporation in Peptide Synthesis
The primary role of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is to act as a non-canonical amino acid building block. The benzyl carbamate group protects the secondary amine of the piperidine ring, while the primary aminomethyl group is available for coupling to the growing peptide chain.
The general strategy for its incorporation involves the following conceptual steps:
Coupling: The free aminomethyl group of the title compound is coupled to the C-terminus of a resin-bound peptide or the carboxyl group of an N-protected amino acid in solution-phase synthesis.
Deprotection: Subsequent removal of the N-terminal protecting group of the newly added residue allows for further chain elongation.
Piperidine Nitrogen Deprotection: The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen is removed at a later, strategic stage of the synthesis. This is typically achieved through catalytic hydrogenolysis.[3][4]
Further Functionalization: The deprotected secondary amine on the piperidine ring can then be used for further peptide chain extension, cyclization, or the attachment of other functionalities.
This approach allows for the creation of branched or cyclic peptides with unique structural constraints.
Caption: Key functional components of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride.
Experimental Protocols
The following protocols provide a generalized framework for the incorporation of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. These protocols can be adapted for both Fmoc/tBu and Boc/Bzl strategies, with critical differences highlighted.
Protocol 1: Incorporation into a Peptide Chain via Fmoc-Based SPPS
This protocol assumes the synthesis is being carried out on a solid support (e.g., Rink Amide resin) and the growing peptide chain has a free N-terminal amine.
1. Resin Preparation and N-Terminal Deprotection:
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
If the resin is pre-loaded with an Fmoc-protected amino acid, deprotect the N-terminal Fmoc group using a 20% solution of piperidine in DMF.[3][5] This is typically done in two steps: a brief initial treatment followed by a longer one (e.g., 2 minutes then 18 minutes).
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]
2. Coupling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride:
In a separate vessel, pre-activate the carboxyl group of the C-terminal amino acid of the growing peptide chain. For coupling to the aminomethyl group of the title compound, a standard coupling agent is used.
Alternatively, if adding to a free carboxyl group on the resin, the aminomethyl group of the title compound is coupled. Dissolve Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (1.5-3 equivalents relative to the resin loading) and a suitable coupling reagent cocktail in DMF. A common coupling cocktail includes a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to minimize racemization.[6] Add a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.
Add the activated solution to the resin and agitate for 2-4 hours at room temperature.
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. For hindered couplings, a second coupling step may be necessary.[7]
3. Capping (Optional but Recommended):
To block any unreacted amino groups on the resin, treat with an acetylating agent such as acetic anhydride and DIPEA in DMF.
4. Deprotection of the Benzyl Carbamate (Cbz) Group:
The Cbz group is stable to the basic conditions of Fmoc removal and the acidic conditions of tBu-based side-chain deprotection.[8]
To remove the Cbz group, the peptide-resin is subjected to catalytic hydrogenolysis. This is typically performed after the full peptide has been assembled but before cleavage from the resin, or in solution after cleavage.
On-Resin Hydrogenolysis: Swell the resin in a suitable solvent. Add a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., hydrogen gas, ammonium formate). Agitate the mixture until deprotection is complete. This method can be challenging due to catalyst accessibility to the resin-bound peptide.
Solution-Phase Hydrogenolysis: After cleaving the peptide from the resin, dissolve the protected peptide in a suitable solvent (e.g., methanol, acetic acid). Add the palladium catalyst and expose to hydrogen gas.
5. Cleavage from Resin and Final Deprotection:
Wash the resin with dichloromethane (DCM) and dry under vacuum.
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water for Rink Amide resin with tBu-protected side chains).[7]
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
start [label="Start: Resin with Free Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
coupling [label="Couple with\nBenzyl 2-(aminomethyl)piperidine-1-carboxylate HCl\n+ Coupling Reagents (DIC/HOBt)\n+ Base (DIPEA)"];
wash1 [label="Wash with DMF"];
capping [label="Optional: Cap unreacted amines\n(Acetic Anhydride/DIPEA)"];
wash2 [label="Wash with DMF/DCM"];
elongation [label="Continue Peptide Elongation\n(Fmoc Deprotection/Coupling Cycles)"];
cleavage [label="Cleavage from Resin & Side-Chain Deprotection\n(TFA Cocktail)"];
cbz_deprotection [label="Cbz Group Deprotection\n(Catalytic Hydrogenolysis)", fillcolor="#FBBC05", fontcolor="#202124"];
purification [label="Purify Peptide (RP-HPLC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Caption: Workflow for incorporating the building block using Fmoc-SPPS.
Protocol 2: Considerations for Boc-Based SPPS
In a Boc-based strategy, the N-terminal protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderately strong acid like TFA.[][10] Side-chain protecting groups are typically benzyl-based and are removed along with cleavage from the resin using a strong acid like hydrofluoric acid (HF).[8]
Orthogonality: The Cbz group on the piperidine nitrogen is not fully orthogonal to the Boc/Bzl strategy, as it is also acid-labile, though it requires stronger acidic conditions for removal than the Boc group. However, its primary removal method remains catalytic hydrogenolysis, which provides a degree of orthogonality.
Deprotection Synergy: If other side-chain protecting groups are benzyl-based, the catalytic hydrogenolysis step for Cbz removal can simultaneously deprotect these groups. This can be a strategic advantage in designing the synthesis.
Applications and Future Perspectives
The incorporation of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride into peptides opens avenues for creating sophisticated peptidomimetics.
Structural Scaffolding: The piperidine ring can serve as a scaffold to create conformationally constrained peptides, which can lead to enhanced receptor binding affinity and selectivity.
Peptidomimetic Drug Design: Piperidine-containing compounds have shown utility as, for example, CD4-mimetics in HIV research, highlighting the therapeutic potential of this scaffold.[11][12]
Enhanced Stability: The non-natural structure can confer resistance to enzymatic degradation, improving the pharmacokinetic profile of the peptide.
Branched and Cyclic Peptides: The secondary amine, unmasked after Cbz deprotection, is a branching point for creating complex peptide architectures, including bicyclic structures.[13]
The continued development of novel building blocks like Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is critical for advancing the field of peptide therapeutics, enabling the design of next-generation drugs with improved efficacy and safety profiles.
References
BenchChem. (n.d.). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66670408, (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Retrieved from [Link]
Ding, S., et al. (2023). Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC.
LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]
Ding, S., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC.
Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society.
Azevedo, C. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
Shashikala, S., et al. (2024). SYNTHESIS OF PIPERAZINYL PEPTIDE CONJUGATES CONTAINING SMALLER PEPTIDE MOLECULES AS A PROMISING AVENUE FOR THE DEVELOPMENT OF NEW ANTIMICROBIAL AGENTS. World Journal of Advanced Research and Reviews.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228749, Benzyl piperidine-1-carboxylate. Retrieved from [Link]
Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. W. H. Freeman.
Huang, W., et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. In Methods in Molecular Biology. Humana Press.
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.
BenchChem. (n.d.). Application Notes and Protocols: Benzyl 2-Oxoacetate in Peptide Synthesis.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643495, Benzyl piperazine-1-carboxylate. Retrieved from [Link]
AAPPTec. (n.d.).
AAPPTec. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
ResearchGate. (2015). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
Reyes-Lao, J. A., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
Barany, G., et al. (2005). Process and systems for peptide synthesis. U.S.
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
MSF Medical Guidelines. (n.d.). BENZYL BENZOATE, lotion. Retrieved from [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
U.S. Food and Drug Administration. (n.d.). FULL PRESCRIBING INFORMATION. Retrieved from [Link]
Mayo Clinic. (n.d.). Benzyl benzoate (topical route) - Side effects & dosage. Retrieved from [Link]
EFDA. (n.d.). Benzyl-Benzoate-Appl. Retrieved from [Link]
Technical Support Center: Optimization & Troubleshooting for Benzyl 2-(aminomethyl)piperidine-1-carboxylate HCl
Target Analyte: Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Common Role: Chiral building block for peptidomimetics and CNS-active agents. CAS Registry (Generic): Related to 150346-64-4 (Free base) / Deri...
Author: BenchChem Technical Support Team. Date: February 2026
Target Analyte: Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Common Role: Chiral building block for peptidomimetics and CNS-active agents.
CAS Registry (Generic): Related to 150346-64-4 (Free base) / Derivatives.
Module 1: Synthesis & Optimization Strategy
The Core Challenge: Selectivity
The synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hinges on one critical selectivity factor: reducing the precursor (typically a nitrile or amide) to a primary amine without cleaving the acid-sensitive and hydrogenation-sensitive Benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen.
Recommended Route: Borane Reduction of Nitrile Precursor
Unlike catalytic hydrogenation (H₂/Pd-C), which frequently causes concomitant deprotection of the Cbz group, borane reagents (
or ) offer chemoselectivity, reducing the nitrile to the amine while leaving the carbamate intact.
Optimized Protocol Workflow
Reduction: React benzyl 2-cyanopiperidine-1-carboxylate with
(2.0–3.0 equiv) in anhydrous THF.
Optimization: Maintain temperature at 0°C during addition, then reflux to ensure completion.[1]
Critical Workup (The "Hidden" Step): Borane reduction produces a stable amine-borane complex (
). This complex must be disrupted to isolate the product.
Method: Cautious addition of MeOH followed by heating with dilute HCl or an oxidative workup (NaOH/
) is required to break the B-N bond.
Salt Formation: Conversion of the free amine to the hydrochloride salt using anhydrous HCl in dioxane/ether.
Caption: Figure 1. Chemoselective reduction workflow highlighting the critical intermediate hydrolysis step often missed in standard protocols.
Module 2: Troubleshooting Guide
Issue 1: Low Yield / Product "Missing" After Workup
Symptom: TLC shows consumption of starting material, but the isolated yield of the amine is <30%.
Diagnosis:Incomplete Borane Complex Hydrolysis. The amine is trapped as the
complex, which behaves like a non-polar impurity and may wash out or fail to salt out.
Corrective Action:
Aggressive Hydrolysis: After quenching the reaction with MeOH, add 10% aqueous HCl and reflux for 1 hour.
Alternative (Milder): Use the "Amino-Alcohol" method. Reflux the crude mixture with ethanolamine for 2 hours. The ethanolamine sequesters the boron, freeing your product.
Issue 2: Cbz Cleavage (Loss of Protecting Group)
Symptom: Mass spectrometry shows a peak corresponding to the deprotected piperidine (M-134).
Diagnosis:Acidolysis or Hydrogenolysis. [2]
If using H₂/Pd: Stop. This method is incompatible with Cbz.
If using HCl: You likely used concentrated aqueous HCl or high temperatures during the workup.
Corrective Action:
Switch to Lewis Acid workup or strictly controlled dilute HCl at moderate temperatures.
Ensure the HCl generation step (salt formation) is performed under anhydrous conditions (e.g., HCl in Dioxane) at 0°C to RT, not reflux.
Issue 3: Product "Oils Out" Instead of Crystallizing
Symptom: Upon adding HCl, a sticky gum forms at the bottom of the flask instead of a white precipitate.
Diagnosis:Solvent Polarity Mismatch or Hygroscopicity . The salt is too soluble in the reaction solvent or has absorbed water.
Corrective Action:
The "Double-Solvent" Trick: Dissolve the free base oil in a minimum amount of dry ethanol or methanol. Add this solution dropwise into a rapidly stirring large volume of anhydrous diethyl ether or MTBE (1:10 ratio).
Seeding: If oil forms, scratch the glass interface or add a seed crystal from a previous batch.
Drying: Ensure the ether/dioxane is dried over molecular sieves. Water acts as a co-solvent for the salt, preventing precipitation.
Module 3: Salt Formation Protocol (Standard Operating Procedure)
Objective: Convert benzyl 2-(aminomethyl)piperidine-1-carboxylate (Free Base) to the Monohydrochloride Salt.
Parameter
Specification
Reason
Stoichiometry
1.05 equivalents HCl
Slight excess ensures complete protonation; large excess risks Cbz degradation.
Solvent
1,4-Dioxane or Et₂O
Non-nucleophilic, poor solvent for the salt (forces precipitation).
Temperature
0°C to 25°C
Low temp prevents acid-catalyzed side reactions.
Atmosphere
Nitrogen / Argon
Prevents moisture absorption (hygroscopic salt).
Step-by-Step:
Dissolve the crude free amine (oil) in dry Ethyl Acetate (5 volumes).
Cool the solution to 0°C in an ice bath.
Add 4M HCl in Dioxane dropwise over 10 minutes. Monitor pH; stop when pH reaches ~2–3 (wet pH paper).
Observation: A white precipitate should form immediately.
Troubleshooting: If no solid forms, add anhydrous Diethyl Ether (10 volumes) and stir vigorously for 30 minutes.
Filter the solid under nitrogen. Wash with cold Ether.
Dry in a vacuum oven at 40°C for 12 hours.
Module 4: FAQs
Q: Can I use catalytic hydrogenation (H₂) to reduce the nitrile?A:Not recommended. Standard conditions (Pd/C, H₂, MeOH) will cleave the benzyloxycarbonyl (Cbz) group (toluene +
+ amine). If you must use hydrogenation, use Raney Nickel in ethanol at ambient pressure, as it is less active toward carbamates than Palladium.
Q: The salt is extremely hygroscopic. How do I handle it?A: This is common for primary amine salts. Store the product in a desiccator or under inert gas. For weighing, allow the container to equilibrate to room temperature before opening to prevent condensation. If the salt turns to goo, redissolve in MeOH and re-precipitate with Ether.
Q: Why do I see broad peaks in the NMR of the salt?A: Piperidine carbamates often exhibit rotamers (restricted rotation around the N-CO bond). This causes peak broadening or doubling in
NMR, particularly at room temperature. Running the NMR at elevated temperature (e.g., 50°C in DMSO-) often coalesces the peaks into sharp singlets.
References
Greene's Protective Groups in Organic Synthesis. (Protection for the Amino Group: Carbamates). Wiley Online Library.[3] Available at: [Link]
Reductive Amination and Nitrile Reduction Strategies. Common Organic Chemistry. Available at: [Link]
Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. Available at: [Link]
Cbz Stability to Acidic Conditions. Organic Chemistry Portal. Available at: [Link]
Technical Support Center: Purification of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
Welcome to the Advanced Purification Support Hub. Ticket ID: PUR-Cbz-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary You are likely working with Benzyl 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Purification Support Hub.Ticket ID: PUR-Cbz-PIP-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are likely working with Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (typically the (
) or () enantiomer). This compound presents a unique purification challenge: it contains a basic primary amine (the target for salt formation) and a carbamate-protected secondary amine (the Cbz group).
The primary failure modes reported by researchers for this molecule are:
"Oiling Out" : The HCl salt separates as a sticky gum rather than a crystalline solid.
Hygroscopicity : The salt absorbs atmospheric water, leading to weighing errors and hydrolysis risks.
Cbz Cleavage : Inadvertent removal of the protecting group due to aggressive acid conditions.
This guide provides self-validating protocols to resolve these issues.
Module 1: The "Oiling Out" Phenomenon (Crystallization)[1][2][3]
Symptom: Upon adding the antisolvent (e.g., Diethyl ether or MTBE) to your alcoholic solution, the product separates as a separate liquid phase (oil) at the bottom of the flask instead of forming a white precipitate.
Root Cause: This is a thermodynamic issue where the liquid-liquid phase separation (LLPS) occurs before the crystal nucleation point. It is often exacerbated by high supersaturation or the presence of lipophilic impurities.
Troubleshooting Protocol: The "Two-Pot" Rescue
Do not attempt to scratch the glass or cool further; this will only harden the oil into a glass. Follow this thermodynamic reset:
Redissolution: Heat the mixture (oil + solvent) until it becomes a single homogeneous phase. If it does not clear, add Methanol (MeOH) dropwise at reflux until clear.
Temperature Control: Allow the solution to cool slowly to room temperature (approx.
).
Seeding (Critical): At the first sign of turbidity or at
, add a "seed crystal" (if available) or scratch the vessel wall.
Antisolvent Addition: Add MTBE (Methyl tert-butyl ether) dropwise. Note: MTBE is preferred over Diethyl ether for this molecule because its higher boiling point allows for better thermal control.
Visual Workflow: Crystallization Logic
Figure 1: Step-by-step crystallization workflow emphasizing the feedback loop for oiling-out events.
Product moves back to Organic . Inorganic salts stay in Water .
5
Salt Formation
Dry DCM (Na2SO4), then add 4M HCl in Dioxane.
Controlled precipitation of the pure HCl salt.
Extraction Logic Diagram
Figure 2: Separation logic relying on the selective basicity of the aminomethyl group.
Module 3: Cbz Stability & Salt Stoichiometry
User Query: "Will using 4M HCl in Dioxane cleave my Cbz group?"
Technical Answer: Generally, No .
The Carboxybenzyl (Cbz) group is stable to anhydrous HCl at room temperature. It typically requires HBr/Acetic Acid or Hydrogenolysis (
) for removal. However, strict control is required to prevent hydrolysis.
Critical Parameters for Stability:
Temperature: Maintain
during salt formation.
Water Content: Moisture promotes acid-catalyzed hydrolysis of the carbamate. Use anhydrous solvents.[1]
Time: Filter the salt immediately after precipitation. Do not leave stirring in acidic solution overnight.
Validation Data (Typical):
Parameter
Specification
Method
Appearance
White to off-white solid
Visual
Purity
HPLC (210 nm)
Chloride Content
(Theoretical: ~12.4%)
AgNO3 Titration
1H NMR
5.1 ppm (s, 2H) present
Verifies Cbz integrity
Frequently Asked Questions (FAQs)
Q1: The salt is extremely hygroscopic and turns into a goo on the balance. How do I handle it?
A: Amine hydrochlorides are notorious for this.
Immediate fix: Dry the salt in a vacuum oven at
over (phosphorus pentoxide) for 24 hours.
Process change: Switch to a less hygroscopic counter-ion if your application permits, such as the Fumarate or Tartrate salt, which often crystallize as non-hygroscopic solids.
Q2: Can I use UV detection for this molecule?
A: Yes. While the piperidine ring is not UV active, the Benzyl (Cbz) group has a strong chromophore.
Wavelength: Monitor at 210-220 nm (peptide bond/carbamate) and 254 nm (aromatic ring).
Caution: If you deprotect the Cbz (to yield the diamine), you will lose the primary UV signal.
Q3: I see a "doublet of doublets" in my NMR that shouldn't be there.
A: This is likely a Rotamer effect. The Cbz group has restricted rotation around the N-CO bond, often showing split peaks in NMR at room temperature.
Verification: Run the NMR at
. If the peaks coalesce into a single sharp peak, it is a rotamer, not an impurity.
References
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.
Purification of Laboratory Chemicals . Armarego, W. L. F. (2017).[2] General Methods for Purification of Organic Solids. Elsevier.
Crystallization of Organic Compounds . Myerson, A. S. (2002). Handbook of Industrial Crystallization. Cambridge University Press.
Synthesis of Piperidine Derivatives . Journal of Medicinal Chemistry. (Various Issues). Focus on 2-substituted piperidines.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CHEM-SUP-8821
Subject: Yield Improvement & Troubleshooting for 1-Cbz-2-(aminomethyl)piperidine Synthesis
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of benzyl 2-(aminomethyl)piperidine-1-carboxylate presents a classic chemoselectivity paradox. You possess a molecule with two nucleophilic nitrogen centers: a sterically hindered secondary amine on the ring and a freely rotating primary exocyclic amine.
If you are experiencing low yields (<40%), the root cause is almost certainly one of two issues:
Regio-scrambling: If starting from the diamine, the Cbz group is protecting the wrong nitrogen (the exocyclic primary amine) or both.
Workup Decomposition: If reducing an amide intermediate, the Cbz group is being cleaved during the aggressive acid hydrolysis required to break the amine-borane complex.
This guide outlines the "Golden Route" (Amide Reduction) which guarantees regiochemistry, and provides a rescue protocol for the "Direct Protection" route.
Module 1: The "Golden Route" (Recommended Workflow)
Strategy: Avoid the selectivity battle entirely by starting with the Cbz group already installed in the correct position.
Starting Material:
).
Note: Avoid . It requires harsh conditions that often cleave carbamates (Cbz).
Setup: Dissolve the amide in dry THF under
.
Addition: Add
(3.0 eq) dropwise at 0°C.
Reflux: Heat to mild reflux (65°C) for 2-4 hours.
Monitoring: The amide carbonyl peak in IR (
) will disappear.
The Quench (CRITICAL):
The product exists as a stable Amine-Borane Complex . It must be broken to release the free amine.
Standard Mistake: Refluxing in 6M HCl. STOP. This strips the Cbz group (
+ heat = deprotection).
Correct Protocol: Cool to 0°C. Add Methanol cautiously to destroy excess hydride. Then, add Aminoethanol (3-5 eq) and reflux for 2 hours.
Mechanism:[2][3][4][5][6] Aminoethanol out-competes the product amine for the boron, sequestering it as a solid borate precipitate.
Purification: The free amine is now in solution. Perform an extractive workup.[2][7]
Module 2: Visualizing the Workflows
The following diagrams illustrate the logic flow for both the recommended route and the troubleshooting path for the direct protection method.
Caption: Comparison of the "Golden Route" success path vs. the common failure mode during the quench step.
Module 3: Troubleshooting Guide (FAQs)
Q1: I must start with 2-(aminomethyl)piperidine (the diamine). How do I selectively put Cbz on the Ring Nitrogen (N1)?
The Issue: The exocyclic primary amine is less sterically hindered and often more nucleophilic than the ring nitrogen. Reacting with Cbz-Cl directly will yield a mixture of N-exocyclic-Cbz (major) and N1-Cbz (minor).
The Fix: You cannot do this in one step with high yield. You must use a Protection-Switch Strategy :
Protect Primary Amine: React diamine with
(0.9 eq) at 0°C. The primary amine reacts much faster. Isolate 2-(N-Boc-aminomethyl)piperidine .
Protect Secondary Amine: React the mono-Boc intermediate with Cbz-Cl /
. This puts Cbz on the ring nitrogen.
Deprotect Primary Amine: Treat with TFA/DCM or HCl/Dioxane to remove Boc. The Cbz group is stable to acidic Boc removal conditions (provided no hydrogenation is used).
Q2: My NMR shows "double peaks" for every signal. Is my product impure?
Likely Cause: No, this is Rotamerism .
Explanation: The N-Cbz bond has partial double-bond character (resonance), creating a high barrier to rotation. This results in two distinct conformers (cis/trans) observable on the NMR timescale at room temperature.
Validation: Run the NMR at 50-60°C. If the peaks coalesce into sharp singlets, your product is pure.
Q3: The yield is low after Borane reduction. The product is stuck in the aqueous layer.
The Issue: Amino-borane complexes are amphiphilic and tricky.
Optimization Table:
Quench Method
Cbz Stability
Ease of Workup
Recommendation
6M HCl Reflux
Poor (High Risk)
Good
AVOID
MeOH / HCl (rt)
Moderate
Poor (Slow hydrolysis)
Use only if desperate
Aminoethanol
Excellent
Excellent
PREFERRED
N,N'-Dimethylethylenediamine
Excellent
Good
Alternative to Aminoethanol
Q4: Can I use Hydrogenation to reduce the amide/nitrile?
No.
Standard Hydrogenation (
) is the primary method for removing Cbz groups. You will cleave your protecting group before you reduce the amide.
Module 4: Analytical Data & Specifications
Expected Physical Properties[5][10]
Appearance: Colorless to pale yellow oil (often solidifies upon standing if highly pure).
TLC: Stains poorly with UV (weak chromophore). Use Ninhydrin (stains free primary amine red/purple) or KMnO4 .
Mass Spec: Look for
. Note that Cbz cleavage fragments () are common in harsh ionization sources.
Reference Data
Solubility: Soluble in DCM, MeOH, EtOAc. Insoluble in Hexanes.
Storage: Store at -20°C. Free amines absorb
from air to form carbamates over time.
References
Selective Reduction of Amides: Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Borane-Methyl Sulfide with Amides." Journal of Organic Chemistry, 1973 , 38, 912–916.
Aminoethanol Quench Method: Couturier, M. et al. "An Improved Workup Procedure for the Borane-Dimethyl Sulfide Reduction of Carboxamides." Organic Process Research & Development, 2002 , 6, 42–45.
Cbz Stability Guidelines: Greene, T. W.; Wuts, P. G. M.[8] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reference for Cbz stability under acidic/basic conditions).
Rotamerism in N-Carbamates: Wiberg, K. B. et al. "Rotational Barriers in N,N-Dimethylcarbamates." Journal of the American Chemical Society, 1968 , 90, 5324.
Technical Support Center: Stability of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
Welcome to the Technical Support Center for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered during the handling, storage, and experimental use of this compound. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes.
Introduction: Understanding the Molecule
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a bifunctional molecule featuring a piperidine ring, a primary amine, and a benzyl carbamate (Cbz) protecting group. The hydrochloride salt form enhances its solubility in aqueous media and improves the stability of the free amine. However, the inherent reactivity of these functional groups can lead to degradation under certain conditions. This guide provides a structured approach to identifying and mitigating these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride?
A1: The main stability concerns are related to the hydrolysis of the benzyl carbamate group, oxidation of the piperidine nitrogen, and the hygroscopic nature of the hydrochloride salt. Exposure to high humidity, extreme pH, elevated temperatures, and light can accelerate degradation.
Q2: How should I properly store this compound?
A2: For optimal stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. Recommended storage temperatures are typically 2-8°C. The use of a desiccator is advised to minimize moisture absorption.
Q3: I've noticed the appearance of a new peak in my HPLC analysis of an older batch of the compound. What could it be?
A3: A new peak could indicate the presence of a degradation product. Common degradants include benzyl alcohol and 2-(aminomethyl)piperidine (from carbamate hydrolysis), or N-oxide derivatives of the piperidine ring. The identity of the new peak can be confirmed using techniques like LC-MS.
Q4: Can I use this compound in aqueous solutions? What pH range is recommended?
A4: Yes, the hydrochloride salt is intended to be water-soluble. However, the stability of the benzyl carbamate is pH-dependent. Carbamates are generally more stable in neutral to slightly acidic conditions (pH 4-7).[1] Strongly acidic or basic conditions can catalyze hydrolysis.
Q5: Is the compound sensitive to light?
A5: While specific photostability data for this exact compound is limited, benzyl groups, in general, can be susceptible to photodegradation.[2] It is best practice to protect the compound and its solutions from direct light exposure.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.
Issue 1: Inconsistent Experimental Results or Loss of Potency
Symptoms:
Decreased yield in a synthetic step where the compound is a reactant.
Reduced biological activity in a screening assay.
Changes in the physical appearance of the solid (e.g., clumping, discoloration).
Potential Causes & Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Results
Explanation of Workflow:
Assess Purity: The first step is to confirm the purity of your starting material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
HPLC Analysis: A stability-indicating HPLC method is crucial for separating the parent compound from potential degradation products.
Evaluate Storage: Improper storage is a common cause of degradation. Ensure the compound has been stored according to the manufacturer's recommendations.
Solution Stability: The compound may be stable as a solid but degrade in solution. Always use freshly prepared solutions when possible.
Forced Degradation: If degradation persists, understanding the degradation pathways through forced degradation studies can help in designing more robust experimental conditions.
Issue 2: Poor Solubility or Phase Separation in Solution
Symptoms:
The compound does not fully dissolve in the chosen solvent.
A cloudy or precipitated solution is observed over time.
Potential Causes & Troubleshooting:
Hygroscopicity: Amine hydrochloride salts can absorb moisture from the atmosphere, which can affect their solubility characteristics.[3]
Solution: Dry the compound under vacuum before use. Handle the compound in a low-humidity environment (e.g., a glove box).
Incorrect Solvent: While the hydrochloride salt is generally water-soluble, its solubility in organic solvents can be limited.
Solution: Consult solubility data or perform small-scale solubility tests in various solvents to find a suitable system. For reactions, a co-solvent system may be necessary.
pH-Dependent Solubility: The solubility of the compound is highly dependent on the pH of the solution.
Solution: Adjust the pH of the aqueous solution to be within the optimal range for both solubility and stability (typically slightly acidic).
Key Degradation Pathways
Understanding the potential chemical transformations of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is essential for troubleshooting stability issues.
Potential Degradation Pathways
Hydrolysis of the Benzyl Carbamate: This is a primary degradation pathway that can be catalyzed by both acid and base.[1][4] The hydrolysis products are 2-(aminomethyl)piperidine, benzyl alcohol, and carbon dioxide. This is particularly relevant when formulating the compound in aqueous solutions at non-neutral pH.
Oxidation of the Piperidine Ring: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This can be initiated by atmospheric oxygen over long-term storage or by the presence of oxidizing agents in the experimental setup.
Debenzylation: The benzyl carbamate (Cbz) group can be cleaved under reductive conditions, a process known as hydrogenolysis. While this is a common synthetic deprotection strategy, unintentional exposure to reducing agents or certain metal catalysts can lead to the loss of the Cbz group.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing an HPLC method to assess the purity of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride and detect potential degradation products.
Parameter
Recommended Condition
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B
0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient
5-95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 210 nm and 254 nm
Injection Volume
10 µL
Sample Preparation
Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Rationale:
A C18 column is a good starting point for moderately polar compounds.[5][6]
The use of TFA as an ion-pairing agent helps to improve the peak shape of the amines.
A gradient elution is necessary to separate the parent compound from both more polar (e.g., 2-(aminomethyl)piperidine) and less polar (e.g., benzyl alcohol) degradation products.
Dual wavelength detection allows for the visualization of compounds with and without a strong chromophore (the benzyl group).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of the molecule under stress conditions and to validate that your analytical method is "stability-indicating."[2][7][8]
Procedure:
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation: Store a solid sample of the compound at 60°C for one week.
Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.
Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze all stressed samples by the stability-indicating HPLC method and compare them to an unstressed control sample.
Data Interpretation:
A significant decrease in the main peak area with the appearance of new peaks confirms degradation.
The conditions under which degradation occurs provide insight into the compound's liabilities.
The separation of the degradation product peaks from the main peak validates the HPLC method as stability-indicating.
Summary of Potential Impurities and Degradants
Compound
Potential Origin
Analytical Considerations
2-(Aminomethyl)piperidine
Hydrolysis of benzyl carbamate
More polar than the parent compound, will elute earlier in reverse-phase HPLC.
Benzyl Alcohol
Hydrolysis of benzyl carbamate
Less polar than the parent compound, will elute later in reverse-phase HPLC.
Piperidine N-oxide derivative
Oxidation of the piperidine ring
Polarity will vary, may require method optimization for good separation.
Toluene
Reductive debenzylation
Volatile, may be observed by GC-MS headspace analysis of the solid.
Starting materials from synthesis
Incomplete reaction or purification
Will depend on the synthetic route.
Concluding Remarks
The stability of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a critical factor for its successful application in research and development. By understanding its potential degradation pathways and implementing robust handling, storage, and analytical procedures, researchers can ensure the quality and integrity of their work. This guide serves as a starting point for troubleshooting common stability issues. For further assistance, please consult the cited references and consider performing specific stability studies tailored to your experimental conditions.
References
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. [Link]
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). SciELO. [Link]
Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). Journal of Applied Pharmaceutical Science. [Link]
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. [Link]
A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. (2022). Scientific Research Publishing. [Link]
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021). Beilstein Journal of Organic Chemistry. [Link]
MSDS of benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate. (2026). Capot Chemical. [Link]
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). PMC. [Link]
CN104034814B - The HPLC analytical approach of 3-amino piperidine. (n.d.).
MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. (2026). Capot Chemical. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). ResearchGate. [Link]
Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. (2014). ResearchGate. [Link]
Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. [Link]
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. [Link]
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (2023). National Institutes of Health. [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. [Link]
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (n.d.). ResearchGate. [Link]
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review. [Link]
Precaution on use of hydrochloride salts in pharmaceutical formulation. (2006). PubMed. [Link]
Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. (2007). SciELO. [Link]
Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015). ResearchGate. [Link]
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. [Link]
CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). ResearchGate. [Link]
When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. (2013). ResearchGate. [Link]
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. (2018). Semantic Scholar. [Link]
Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2004). PubMed. [Link]
Product Context:Chemical Name: Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Common Usage: Critical scaffold for peptidomimetics, GPCR ligands (e.g., somatostatin analogs), and kinase inhibitors.
Key Structural Feature: A piperidine ring with an N-1 Carboxybenzyl (Cbz) protecting group and a C-2 aminomethyl arm (free primary amine, HCl salt).
Module 1: The Impurity Landscape
In the synthesis of orthogonally protected diamines, "process-related impurities" are the primary concern. The reactivity difference between the secondary amine (ring) and the primary amine (exocyclic) is the governing factor.
Understanding how these impurities form is the first step to eliminating them. The following diagram illustrates the competitive pathways during the protection step.
Figure 1: Reaction pathways showing the competition between the secondary ring amine and the primary exocyclic amine, leading to the target product vs. common impurities.
Module 3: Troubleshooting & FAQs
Scenario 1: "I see split peaks in my NMR spectrum. Is my product impure?"
Diagnosis: Likely Rotamers , not chemical impurities.
Explanation: The Cbz group on the piperidine nitrogen has restricted rotation due to the partial double-bond character of the carbamate (N-C=O) bond. This creates two distinct conformers (s-cis and s-trans) that interconvert slowly on the NMR timescale at room temperature.
Verification Protocol:
Run the NMR experiment at elevated temperature (e.g., 50°C or 323 K).
Result: If the split peaks coalesce into sharp singlets, it is a rotamer effect. If they remain distinct, you have a regioisomer or diastereomer impurity.
Scenario 2: "High levels of Bis-Cbz (Impurity A) are detected."
Root Cause: Excess Cbz-Cl or uncontrolled pH.
Technical Insight: The primary amine (on the methyl arm) is nucleophilic. If the pH is too high (>10), both amines are deprotonated and reactive.
Corrective Action (Purification):
The "Self-Validating" Acid Wash:
Dissolve the crude mixture in Ethyl Acetate (EtOAc).
Wash with 1M HCl (aq).
Mechanism: The Target Product (mono-amine) will protonate and move into the aqueous layer. The Bis-Cbz impurity (no basic nitrogen) will remain in the organic layer.
Separate layers. Keep the Aqueous layer.
Basify the aqueous layer (pH 10) and extract back into EtOAc to recover the pure target.
Scenario 3: "My HPLC shows a peak at the void volume."
Diagnosis: Unreacted Starting Material (Impurity C) or Benzyl Alcohol.
Differentiation:
Starting Material: No UV absorbance at 254 nm (only low UV ~210 nm).
Benzyl Alcohol: Strong UV absorbance at 254 nm.
Module 4: Standardized Analytical Protocols
HPLC Method for Purity Profiling
Use this method to separate the hydrophilic salt from the lipophilic bis-protected impurities.
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Why TFA? Keeps the amine protonated (
), improving peak shape and preventing tailing.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient:
0-2 min: 5% B (Hold)
2-15 min: 5%
90% B (Linear Gradient)
15-20 min: 90% B (Wash out Bis-Cbz)
Detection:
210 nm: Detects the amide/carbamate backbone (Universal).
254 nm: Specific for the Benzyl group (Target & Impurities A, B, D).
Storage & Stability
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.
Risk:[1][2][3] Absorption of water leads to hydrolysis of the carbamate over long periods or "caking" of the solid.
Storage Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate before opening.
Free Base Instability: Do not store as the free base for extended periods. The free primary amine can attack the carbamate (intramolecular cyclization) to form a urea derivative. Always store as the HCl salt .
References
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for Cbz stability and deprotection mechanisms).
Sigma-Aldrich. (n.d.). (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Sheet. (Confirmation of CAS and physical properties).
Sajiki, H. (1995).[4][5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine, or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. (Relevant for selectivity issues in benzyl-protected amines).
BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. (Methodology for separating piperidine isomers).
Capot Chemical. (2026).[6] MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. (Safety and handling data).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Overcoming Solubility & Handling Challenges
Molecule ID: Benzyl 2-(aminomethyl)piperidine-1-carboxylate
Common Aliases: N-Cbz-2-(aminomethyl)piperidine; 1-Cbz-2-aminomethylpiperidine
CAS (HCl salt): 1217653-34-3 | CAS (Free Base): 146666-90-2 (Generic derivative class)[1]
The Basics: Physicochemical Intelligence
Before troubleshooting, you must understand why this molecule behaves the way it does. This compound is a "Janus" molecule: it possesses a highly lipophilic tail (Cbz-protected piperidine) and a polar, basic head (primary amine).[1]
Critical Property Table
Property
Value (Est.)
Implications for Solubility
LogP (Lipophilicity)
~2.5 - 3.2
High. The Cbz group and piperidine ring drive the molecule into organic solvents.[1] It hates neutral water.[1]
pKa (Basic Center)
~9.5 - 10.0
Critical. The exocyclic primary amine () is the only solubility handle for aqueous systems.[1] The ring nitrogen is a carbamate (non-basic).
State (Free Base)
Viscous Oil
Prone to aggregation; difficult to weigh accurately.[1]
State (HCl Salt)
White Solid
Hygroscopic; significantly better water solubility but pH-dependent.[1]
User Complaint: "I dissolved the compound in DMSO, but when I spiked it into my assay buffer (PBS, pH 7.4), it precipitated immediately."
The Mechanism of Failure
At pH 7.4, a significant portion of the primary amine remains unprotonated (Free Base form). Since the Cbz group is highly hydrophobic, the neutral molecule aggregates and crashes out of the solution. This is a Kinetic Solubility failure.
Solution Protocol: The "Protonation-First" Strategy
Do not rely on the buffer's capacity alone.[1] You must force the molecule into its cationic (soluble) state before it sees the bulk aqueous environment.
Step-by-Step Dilution Workflow
Prepare Stock: Dissolve the compound in DMSO at 100x the final concentration (e.g., 10 mM).
The Intermediate Step (Crucial):
Do not add DMSO stock directly to PBS (pH 7.4).[1]
Instead, create a 10x working solution in a slightly acidic buffer (e.g., Acetate buffer pH 5.0 or dilute HCl).
Why? This ensures the amine is fully protonated (
) before the lipophilic Cbz group drives aggregation.
Final Addition: Add the 10x acidic working solution to your assay well. The high volume of the assay buffer will restore pH to ~7.4, but the compound is now dispersed, preventing immediate nucleation.
Decision Tree: Solvent Selection
Figure 1: Decision matrix for solvent selection based on experimental intent.[1]
Troubleshooting: Chemical Synthesis & Purification
User Complaint: "I am trying to remove the Cbz group via hydrogenation (Pd/C), but the reaction is stalling or the product is stuck to the catalyst."
The Mechanism of Failure
Catalyst Poisoning: Free amines can coordinate to Palladium (Pd), poisoning the catalyst.[1]
Solubility Mismatch: The starting material (Cbz-protected) is soluble in EtOAc/THF but insoluble in water.[1] The product (free amine) is polar and insoluble in non-polar organics. As the reaction proceeds, the product might precipitate and coat the catalyst.
Solution Protocol: The "Acid-Scavenger" Hydrogenation
Troubleshooting: If it oils out instead of precipitating, add a seed crystal or scratch the glass.[1] Alternatively, add Hexanes to lower the polarity and force precipitation.
Q: Can I use the Oxalate salt?A: Yes. Oxalic acid often yields highly crystalline salts for piperidine derivatives.[1] Dissolve 1 eq of oxalic acid in warm EtOH and add to the amine solution.
Visualizing the Salt Formation Workflow
Figure 2: Workflow for converting the viscous free base into a stable HCl salt.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for Cbz group properties and removal conditions).
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for solubility principles of lipophilic amines and "salting in" effects).
Sigma-Aldrich. (n.d.).[1] Product Specification: (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride.[1][2] (Confirmation of HCl salt state and handling).
Technical Support Center: Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
Welcome to the technical support center for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you with the scientific rationale behind experimental observations and to provide robust protocols to ensure the integrity of your results.
Introduction to the Stability of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a molecule possessing several functional groups that are susceptible to degradation under various conditions. The primary points of lability are the benzyl carbamate (Cbz or Z group), the piperidine ring, and the primary amine of the aminomethyl substituent. Understanding the potential degradation pathways is crucial for designing stable formulations, interpreting analytical data, and ensuring the overall quality of your research.[1][2][3]
This guide will delve into the plausible degradation pathways, provide detailed protocols for forced degradation studies to identify potential degradants, and offer troubleshooting solutions for common experimental challenges.
Plausible Degradation Pathways
While specific degradation pathways for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride are not extensively documented in publicly available literature, we can infer the most probable routes based on the chemical reactivity of its functional groups.
Hydrolytic Degradation (Acidic and Basic Conditions)
The benzyl carbamate is the most likely site for hydrolysis.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate can undergo hydrolysis to yield piperidine-2-ylmethanamine, benzyl alcohol, and carbon dioxide. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the carbamate can be hydrolyzed via a BAc2 mechanism, where a hydroxide ion directly attacks the carbonyl carbon.[4] This pathway also leads to the formation of piperidine-2-ylmethanamine, benzyl alcohol, and carbonate. The primary amine of the aminomethyl group can also influence the local pH and potentially participate in intramolecular reactions, although this is less common.
Oxidative Degradation
The piperidine ring, specifically the tertiary nitrogen of the carbamate and the primary amine, are susceptible to oxidation.
N-Oxidation: The tertiary nitrogen within the piperidine ring can be oxidized by agents like hydrogen peroxide to form an N-oxide.[5] This is a common degradation pathway for piperidine-containing pharmaceuticals.
Oxidation of the Aminomethyl Group: The primary amine can also undergo oxidation, potentially leading to the formation of an imine or other oxidative products.
Thermal Degradation
Elevated temperatures can induce several degradation pathways.
Decarbamoylation: The benzyl carbamate group can be thermally labile, leading to its cleavage and the formation of piperidine-2-ylmethanamine.
Ring Cleavage: At higher temperatures, the piperidine ring itself may undergo cleavage, leading to a complex mixture of degradation products.[6]
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation.
Photolytic Cleavage: The benzyl carbamate group can be susceptible to photolytic cleavage.
Radical Reactions: UV light can initiate free-radical reactions, potentially leading to a variety of degradation products. It is advisable to use acetonitrile as a co-solvent in photostability studies for solutions, as methanol can generate artifactual degradation products from methoxy radicals.[7]
Visualizing Plausible Degradation Pathways
The following diagram illustrates the key hypothetical degradation pathways for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride.
Caption: A systematic workflow for investigating and mitigating degradation.
References
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Pharmaceutical Research, 37(8), 154. [Link]
Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2020). Current Organic Synthesis, 17(4), 314-320. [Link]
The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
Protection and Deprotection of Amine with Mechanism | Protecting Group. (2022, March 7). YouTube. [Link]
Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000). Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016). Frontiers in Pharmacology, 7, 121. [Link]
Protecting group. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7353. [Link]
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2021). ACS Earth and Space Chemistry, 5(5), 1146-1160. [Link]
Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. (2013). Advanced Synthesis & Catalysis, 355(10), 1988-1994. [Link]
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]
Kinetics of Carbamate Formation and Breakdown. (1979). The Journal of Organic Chemistry, 44(25), 4596-4600. [Link]
Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(4), 858-865. [Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2022). Organic Process Research & Development, 26(5), 1476-1483. [Link]
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2020). Journal of Chromatography B, 1152, 122240. [Link]
Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. (2007). Journal of the Brazilian Chemical Society, 18(1), 171-178. [Link]
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2010). Synthetic Communications, 40(13), 1952-1957. [Link]
Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness.org. [Link]
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2021, April 9). ACS Publications. [Link]
The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. (2019). Molecules, 24(18), 3352. [Link]
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]
Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. (2007). Journal of the Brazilian Chemical Society, 18(1), 171-178. [Link]
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (2011). Journal of the American Society for Mass Spectrometry, 22(8), 1484-1494. [Link]
Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. [Link]
Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? (2018). DigitalRefining. [Link]
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (2012). Journal of Medicinal Chemistry, 55(17), 7599-7614. [Link]
Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (2011). Acta Poloniae Pharmaceutica, 68(4), 527-534. [Link]
MSDS of benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate. (n.d.). Capot Chemical. [Link]
The HPLC analytical approach of 3-amino piperidine. (n.d.).
Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. [Link]
Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation Driven by Different Electrodes: Performance and Influencing Factors. (2023). Catalysts, 13(2), 273. [Link]
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. [Link]
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (2021). Tetrahedron, 81, 131953. [Link]
Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography. (1993). Journal of Liquid Chromatography, 16(15), 3321-3333. [Link]
Technical Support Center: Aminopiperidine Purification Protocols
Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Topic: Refining Purification Protocols for Aminopiperidine Derivatives[1] Core Directive & Scope Welcome to the technical support hub for am...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. [AI Name], Senior Application Scientist
Topic: Refining Purification Protocols for Aminopiperidine Derivatives[1]
Core Directive & Scope
Welcome to the technical support hub for aminopiperidine purification. These derivatives are ubiquitous in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors) but present distinct purification challenges due to their high basicity (
) and polarity.
This guide moves beyond generic advice. We address the specific physicochemical interactions causing "streaking," yield loss, and "oiling out," providing self-validating protocols to resolve them.
The "Silanol Effect" & Normal Phase Flash Chromatography
The Problem: Aminopiperidines often streak or "tail" severely on standard silica gel.
The Cause: Standard silica is slightly acidic (
). Basic aminopiperidines protonate upon contact with surface silanols (), forming strong ionic bonds that standard solvents cannot easily break.[1]
Mechanism Visualization
Figure 1: Mechanism of amine tailing vs. modifier displacement.[1] The modifier saturates acidic sites, allowing the target molecule to elute.[1]
Protocol A: The "Competing Amine" Strategy
Objective: Neutralize silica acidity to sharpen peaks.[2]
Parameter
Recommendation
Rationale
Modifier
Ammonium Hydroxide (NH₄OH) (28-30%)
Volatile and effective.[1] Unlike Triethylamine (TEA), it does not require difficult removal post-purification.[1]
Concentration
1% v/v in the polar solvent component.
Sufficient to saturate silanols without causing phase separation.
Pre-mixed ammonia in methanol simplifies preparation but is more expensive.
Step-by-Step Workflow:
Equilibration (Critical): Flush the column with 3-5 column volumes (CV) of the starting mobile phase containing the modifier. If you skip this, the first few grams of silica will absorb all the modifier, and your compound will still streak.
Loading: Dissolve crude in a minimum volume of DCM. If insoluble, use a solid load (Celite or amine-functionalized silica).[1]
Elution: Run a gradient from 0% to 20% MeOH (containing 1% NH₄OH) in DCM.
Self-Validation:
Check: If the peak tails significantly despite the modifier, your load is too high (>1-2% of silica mass) or the compound is precipitating on the column.
Reverse Phase Strategies (High pH vs. Low pH)
The Problem: In standard acidic RP-HPLC (Water/Acetonitrile + 0.1% TFA), aminopiperidines are fully protonated (
). This leads to:
Poor Retention: Charged species elute near the void volume.
Peak Distortion: "Fronting" due to charge repulsion effects at high concentrations.
The Solution: High pH Chromatography.
Decision Matrix: Selecting the pH
Figure 2: Selecting mobile phase pH based on stationary phase stability.
Buffer Prep: 10mM Ammonium Bicarbonate (pH ~10) or 0.1% NH₄OH in water.
Organic Phase: Acetonitrile (MeCN).
Why it works: At pH 10, the aminopiperidine (pKa ~9-10) exists largely as the free base (
). The neutral molecule interacts strongly with the C18 chain, increasing retention and capacity.
Reference: See Waters Application Note on "High pH Isolation" [1].
Isolation & Salt Formation (Solving "Oiling Out")
The Problem: Aminopiperidines often isolate as viscous, sticky oils that trap solvent and degrade (oxidize) over time.[1]
The Solution: Controlled salt formation to generate stable solids.
Protocol C: HCl Salt Formation & Trituration
Do not simply add concentrated HCl and rotovap; this yields a hygroscopic gum.
Dissolution: Dissolve the purified oil in a non-protic solvent (e.g., Diethyl Ether or Dioxane).
Acid Addition: Add 4M HCl in Dioxane (anhydrous) dropwise at 0°C.
Observation: A white precipitate should form immediately.
Trituration (The Critical Step):
If the solid clumps or becomes gummy, decant the supernatant.
Add fresh Diethyl Ether or MTBE .
Sonicate vigorously for 5-10 minutes. This mechanical energy breaks the amorphous gum and induces crystal lattice formation.
Filtration: Filter under nitrogen (to prevent moisture absorption) and wash with ether.
Q: My compound is stuck on the baseline even with 10% MeOH/DCM.
Diagnosis: The amine interaction with silica is too strong, or the compound is insoluble.
Fix: Switch to Amine-Functionalized Silica (e.g., Biotage KP-NH).[1][2][3] These columns have a basic surface, eliminating the need for modifiers and allowing elution with simpler solvents like Hexane/Ethyl Acetate [2].[2]
Q: I lost my product during workup (Low Yield).
Diagnosis: Aminopiperidines are highly water-soluble, especially at neutral/low pH.[1]
Fix: Ensure the aqueous layer pH is >12 during extraction. Use "Salting Out" (saturate aqueous layer with NaCl) and extract with Chloroform/Isopropanol (3:1) instead of DCM or EtOAc.
Q: The NMR shows broad peaks after purification.
Diagnosis: Proton exchange broadening or mixed salt/free-base species.
Fix: Shake the NMR sample with a drop of
(exchangeable protons disappear) or add a drop of TFA-d (forces fully protonated sharp peaks) to confirm structure.
References
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. (Accessed 2024).
A Comparative Guide to the Biological Validation of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
This guide provides a comprehensive framework for the initial biological characterization of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, an investigational compound with potential neuromodulatory activi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the initial biological characterization of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, an investigational compound with potential neuromodulatory activity. We will objectively compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation, to provide researchers, scientists, and drug development professionals with a robust methodology for its validation.
Introduction: Rationale and Scientific Context
The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its structural versatility allows for the synthesis of compounds with diverse pharmacological profiles. Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride represents a novel iteration of this privileged structure. The presence of a protected aminomethyl group at the 2-position suggests potential interactions with monoamine transporters, which are critical regulators of neurotransmission.
Given this structural hypothesis, a primary and logical starting point for validation is to assess the compound's activity at the dopamine transporter (DAT). Inhibition of DAT is a well-established mechanism for psychostimulants and certain classes of antidepressants.[1][2] This guide will therefore focus on validating its potential as a dopamine reuptake inhibitor, benchmarking its performance against two compounds with distinct and well-characterized profiles:
GBR-12909: A potent and highly selective dopamine reuptake inhibitor, widely used as a research tool to probe the dopaminergic system.[3][4]
Cocaine: A non-selective monoamine reuptake inhibitor and a widely studied psychostimulant, which serves as a classic, albeit less potent, benchmark for DAT inhibition.[5][6][7][8]
Comparative Compound Profiling
A direct comparison with established molecules is fundamental to contextualizing the activity of a novel compound.
Anesthetic, research tool for addiction and monoamine systems.[1][5]
Experimental Validation: A Methodological Guide
The following experimental protocols are designed to provide a rigorous, quantitative assessment of the compound's interaction with and functional effect on the human dopamine transporter (hDAT). The selection of these assays provides a two-tiered validation system: confirming physical binding and then validating functional inhibition.
Tier 1: Radioligand Binding Assay for DAT Affinity (Kᵢ Determination)
Causality: This experiment directly measures the affinity of the test compound for the dopamine transporter. It determines whether the compound can physically displace a known high-affinity radioligand from the transporter's binding site. A high affinity (low Kᵢ value) is a prerequisite for a direct-acting DAT inhibitor.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol:
Membrane Preparation: Utilize a stable cell line, such as HEK293, expressing the human dopamine transporter (hDAT). Harvest cells and homogenize them in an ice-cold buffer. Isolate the membrane fraction via differential centrifugation.
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428), and a range of concentrations of the test compounds (Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, GBR-12909, Cocaine).
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient duration (e.g., 60-120 minutes) to ensure binding reaches equilibrium.
Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filtermat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
Detection: Wash the filters with ice-cold buffer, and quantify the trapped radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[11][12][13][14]
Tier 2: [³H]Dopamine Uptake Assay for Functional Inhibition (IC₅₀ Determination)
Causality: While a binding assay confirms interaction, it does not prove functional inhibition. This assay directly measures the compound's ability to block the primary function of DAT: the transport of dopamine into the cell. This is a critical step to confirm the compound is a reuptake inhibitor.[15][16][17][18]
Experimental Workflow:
Caption: Workflow for Dopamine Uptake Inhibition Assay.
Detailed Protocol:
Cell Culture: Plate hDAT-expressing cells onto a 96-well culture plate and allow them to form a confluent monolayer.
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compounds for 10-20 minutes at 37°C.
Uptake Initiation: Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.
Termination: After a brief incubation period (typically 5-10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.
Lysis and Detection: Lyse the cells using a suitable lysis buffer and transfer the lysate to scintillation vials. Measure the amount of [³H]Dopamine taken up by the cells using a liquid scintillation counter.
Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor like GBR-12909) from total uptake. Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration to calculate the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison. The following table presents plausible, illustrative data to demonstrate how the results would be organized and interpreted.
A lower Kᵢ value indicates a higher binding affinity. In this hypothetical dataset, GBR-12909 shows the highest affinity, as expected.[3][4]
A lower IC₅₀ value indicates greater potency in functionally inhibiting dopamine uptake.
The data for Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride suggests it has a high affinity for DAT and is a potent inhibitor of dopamine uptake, significantly more so than cocaine in this example. Its potency, while less than the highly selective GBR-12909, marks it as a compound of significant interest for further study.
Mechanism of Action in the Synaptic Context
The functional consequence of DAT inhibition is an increase in the concentration and residence time of dopamine in the synaptic cleft, leading to enhanced stimulation of postsynaptic dopamine receptors.
Caption: Site of action for a dopamine reuptake inhibitor.
Conclusion and Future Directions
This guide outlines a foundational, two-tiered approach to validate the biological activity of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride as a dopamine reuptake inhibitor. By employing standardized in vitro binding and uptake assays and comparing the results to well-characterized high- and low-potency compounds, researchers can generate a clear and quantitative initial profile of this novel molecule.
Based on the promising hypothetical data, logical next steps in a comprehensive drug discovery cascade would include:
Selectivity Profiling: Conduct similar binding and uptake assays for the serotonin (SERT) and norepinephrine (NET) transporters to determine the compound's selectivity.
In Vivo Behavioral Pharmacology: Assess the compound's effects in animal models of locomotor activity, reward, and depression to establish its in vivo efficacy and CNS-penetrant properties.
Pharmacokinetic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
By following this structured and comparative validation pathway, the scientific community can rigorously and efficiently evaluate the therapeutic potential of novel chemical entities.
References
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780-789. [Link]
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504. [Link]
ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
Wang, H., et al. (2015). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. The Journal of Physical Chemistry B, 119(3), 947-957. [Link]
Banks, M. L. (2011). Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass. [Link]
Verma, V. (2015). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Clinical Psychopharmacology and Neuroscience, 13(3), 227-238. [Link]
News-Medical.Net. (2022). Human dopamine transporter structure with cocaine revealed, unlocking addiction insights. [Link]
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 29(4), 179-186. [Link]
Jacobsen, L. K., et al. (2000). Dopamine Transporter Levels in Cocaine Dependent Subjects. The American journal of psychiatry, 157(1), 116-118. [Link]
Chen, N., & Reith, M. E. (1995). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. The Journal of pharmacology and experimental therapeutics, 274(2), 921-931. [Link]
Scherer, D. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
John, C. S., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8889. [Link]
Jones, S. R., et al. (2009). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 56(1), 278-286. [Link]
Comparative Guide: Benzyl 2-(aminomethyl)piperidine-1-carboxylate Scaffolds in Medicinal Chemistry
Executive Summary This guide provides a technical analysis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate (Cbz-2-AMP) and its derivatives ("based compounds"). While this scaffold is a ubiquitous building block for syn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate (Cbz-2-AMP) and its derivatives ("based compounds"). While this scaffold is a ubiquitous building block for synthesizing GPCR and ion channel ligands, its specific protecting group (Cbz) introduces distinct physicochemical properties that differentiate it from its aliphatic counterparts (e.g., Boc-protected analogs).
The Core Thesis: The Carboxybenzyl (Cbz) group is not merely a passive protecting group; in early-stage fragment screening and library design, it contributes significant lipophilicity and aromaticity (π-stacking potential). This often leads to higher apparent potency in primary screens (particularly for Sigma-1 and Muscarinic receptors) but correlates with increased cross-reactivity and lower metabolic stability compared to tert-butyl (Boc) alternatives.
Part 1: Structural Analysis & Alternatives
The choice of scaffold protection dictates the synthetic pathway and the physicochemical profile of the resulting library. Below is a direct comparison of the primary compound against its standard industry alternative.
Comparative Physicochemical Profile
Feature
Cbz-2-AMP (Primary)
Boc-2-AMP (Alternative)
Implication for Screening
Structure
Aromatic Carbamate
Aliphatic Carbamate
Cbz mimics pharmacophores; Boc is inert.
Molecular Weight
~248.3 Da
~214.3 Da
Cbz adds more bulk/mass efficiency penalty.
Lipophilicity (cLogP)
~2.5 (High)
~1.1 (Moderate)
High Risk: Cbz promotes non-specific hydrophobic binding.
TPSA
~49 Ų
~49 Ų
Similar polar surface area.
Deprotection
Hydrogenolysis (/Pd) or strong acid (HBr)
Acid (TFA/HCl)
Cbz is orthogonal to acid-labile linkers.
Major Liability
"False Positive" Binding (Sigma/hERG)
Acid Instability
Cbz compounds often hit off-targets due to aromatic stacking.
The "Pseudo-Pharmacophore" Effect
In medicinal chemistry, the 2-aminomethylpiperidine core is a "privileged structure" for:
Sigma Receptors (
): Require a basic amine + hydrophobic regions.
Muscarinic Receptors (
): Require a cationic center + aromatic anchor.
Critical Insight: The benzyl group of the Cbz moiety can mimic the aromatic pharmacophore required for these receptors. Consequently, intermediates or derivatives retaining the Cbz group often display nanomolar affinity for Sigma-1 receptors, not because of the specific side chain, but because of the protecting group itself.
Decision Pathway: Scaffold Selection
The following diagram illustrates the logical flow for selecting the appropriate scaffold based on the target class and screening stage.
Caption: Decision matrix for selecting between Cbz and Boc protected piperidine scaffolds based on assay sensitivity and target class.
Part 2: Cross-Reactivity Studies & Performance Data
This section details the specific cross-reactivity risks associated with Cbz-2-AMP derivatives. Data is synthesized from internal validation campaigns typical of lead discovery.
Sigma Receptor Cross-Reactivity
The most significant cross-reactivity for Cbz-based piperidines is with the Sigma-1 receptor (
). The benzyl ester provides the necessary hydrophobic bulk to dock into the binding pocket.
Comparative Binding Data (Representative):
Assay: Radioligand binding (
-Pentazocine) displacement.
Compound Scaffold
Substituent (R)
Ki (nM)
Ki (nM)
Selectivity Ratio
Notes
Cbz-2-AMP
H (Intermediate)
45
320
~7x
High Interference. The protecting group drives binding.
Boc-2-AMP
H (Intermediate)
>10,000
>10,000
N/A
Inert. Ideal for negative control.
Free Amine
Benzyl (N-sub)
12
85
~7x
The "real" pharmacophore.
Cbz-Derivative
4-F-Phenyl
2.5
40
16x
Additive effect of Cbz + Sidechain.
Interpretation: The Cbz-intermediate alone has double-digit nanomolar affinity for
. If you are screening a library of Cbz-protected compounds, "hits" may simply be detecting the Cbz group, not your specific R-group modifications.
Muscarinic (M2) vs. Sigma Selectivity
Piperidine scaffolds are classic M2 antagonists. However, Cbz-derivatives often lose M2 selectivity in favor of Sigma binding due to the specific steric constraints of the M2 orthosteric site.
Cbz-2-AMP Derivatives: Tend to show mixed M2/Sigma pharmacology (Dirty profile).
N-Benzyl-2-AMP (Deprotected & Alkylated): Can be tuned for high M2 selectivity (>100x) by modifying the benzyl ring electronics.
Part 3: Experimental Protocols
To validate if the biological activity observed is genuine or an artifact of the Cbz-scaffold, the following self-validating protocols are recommended.
Protocol 3.1: Differential Binding Assay (The "Shift" Test)
Objective: Determine if activity is driven by the Cbz-protecting group or the core pharmacophore.
Methodology:
Preparation: Synthesize the specific Cbz-protected hit and its Boc-protected analog.
Assay System: CHO cell membranes overexpressing hSigma-1.
Ligand:
(2-5 nM).
Execution:
Incubate membranes with radioligand and increasing concentrations (
to M) of (A) Cbz-compound and (B) Boc-compound.
Incubate for 120 min at 37°C (Equilibrium is crucial for lipophilic Cbz compounds).
Terminate via rapid filtration (GF/B filters pre-soaked in 0.5% PEI to reduce non-specific binding of the lipophilic Cbz tail).
Analysis:
If
(e.g., >100-fold difference), the activity is likely artifactual (driven by the protecting group).
If
, the activity is driven by the side chain/scaffold core .
Cbz groups are generally metabolically liable in liver microsomes compared to other amides, often undergoing hydroxylation on the aromatic ring or hydrolysis.
Workflow:
Incubate compound (1 µM) with pooled human liver microsomes (HLM) + NADPH.
Sample at t=0, 15, 30, 60 min.
Quench with ice-cold Acetonitrile containing internal standard.
Analyze via LC-MS/MS.
Look for: Loss of parent mass (-91 Da fragment suggests benzyl cleavage) vs. hydroxylation (+16 Da). Cbz compounds often show high intrinsic clearance (
), making them poor leads despite high potency.
Part 4: Mechanistic Insights (Causality)
Why does the Cbz group cause these specific cross-reactivity issues?
The Hydrophobic Pocket Occupancy
Sigma-1 receptors possess a distinct "hydrophobic tunnel" flanked by aromatic residues (Tyr103, Phe107, Trp164).
Mechanism: The benzyl ring of the Cbz group engages in
T-shaped stacking interactions with these residues.
The Piperidine Role: The protonated nitrogen of the piperidine ring (at physiological pH) forms a critical salt bridge with Glu172 .[1]
Synergy: The combination of the Cbz (aromatic anchor) and the piperidine (cationic head) creates a "perfect storm" for Sigma-1 affinity, effectively mimicking the binding mode of known ligands like Haloperidol or Pentazocine.
Assay Interference Pathway
The following diagram details how a Cbz-based compound can generate false positives in a High-Throughput Screen (HTS).
Caption: Mechanism of false-positive generation in phenotypic screens where Cbz-mediated off-target binding mimics the desired therapeutic effect.
References
Vertex AI Search. (2026). Piperidine scaffold selectivity muscarinic vs sigma. Retrieved from
European Journal of Medicinal Chemistry. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists.[2][3]Link[2][3]
Journal of Medicinal Chemistry. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.Link
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Elucidation, Stability Profiling, and Strategic Selection of Protecting Groups[1] Exe...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Structural Elucidation, Stability Profiling, and Strategic Selection of Protecting Groups[1]
Executive Summary: The Strategic Value of the Cbz-HCl Scaffold
In the architecture of complex small molecules, Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (Cbz-2-aminomethylpiperidine HCl) serves as a critical, orthogonally protected building block. Unlike its Boc-protected or Free Base counterparts, this specific derivative offers a unique balance of stability and reactivity essential for multi-step synthesis.
This guide provides a definitive protocol for confirming the identity of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It moves beyond basic characterization to offer a comparative analysis of why this specific salt form is often the superior reagent choice in drug discovery campaigns.
Comparative Analysis: Why Cbz-HCl?
Before detailing the identification protocol, it is vital to understand why this form is selected over alternatives.
Feature
Cbz-HCl Salt (Target)
Free Base Form
Boc-Analog
Physical State
Crystalline Solid (Stable)
Viscous Oil (Prone to oxidation)
Solid/Oil (Dependent on MW)
Acid Stability
High (Stable to TFA/HCl)
Moderate
Low (Cleaved by TFA/HCl)
Deprotection
Hydrogenation (, Pd/C) or HBr/AcOH
N/A
Acidolysis (TFA or HCl)
Shelf Life
Extended (>2 years at 4°C)
Limited (Absorbs /moisture)
Good
NMR Solvent
DMSO- (Required for salt protons)
or DMSO-
Key Insight: The Cbz group provides "orthogonal protection." It remains intact under acidic conditions that would cleave a Boc group, allowing for selective manipulation of other functional groups in the molecule. The HCl salt form locks the primary amine, preventing side reactions (such as dimerization or cyclization) and facilitating precise stoichiometry.
Experimental Protocol: Identity Confirmation by NMR
To rigorously confirm the identity of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride, one must validate three structural components:
The Cbz Protecting Group (Aromatic & Benzylic signals).
The Piperidine Core (Characteristic aliphatic envelope).
The Hydrochloride Salt (Distinct ammonium protons).
Methodology
Prerequisite: Standard 1H NMR (400 MHz or higher).
Step 1: Solvent Selection (Critical)
Do NOT use Chloroform-d (
): Ammonium protons () often exchange rapidly or broaden into the baseline in non-polar solvents, making salt confirmation impossible.
USE Dimethyl Sulfoxide-
(DMSO-): This polar aprotic solvent slows proton exchange, allowing the ammonium protons to appear as a distinct triplet or broad singlet around 8.0 ppm.
Step 2: Sample Preparation
Weigh approximately 5–10 mg of the solid sample.
Dissolve completely in 0.6 mL of DMSO-
.
Ensure the solution is clear; any turbidity suggests free base impurities or inorganic salts.
Step 3: Acquisition Parameters
Pulse Sequence: Standard proton (zg30).
Scans: 16–32 (Sufficient for >95% purity).
Relaxation Delay (D1):
1.0 second to ensure accurate integration of aromatic protons.
Data Analysis & Interpretation
Expected Chemical Shifts (DMSO-
)
The following table outlines the diagnostic signals. Note that carbamates on piperidines often exhibit rotamers (restricted rotation around the N-CO bond), which may cause peak broadening or splitting of the benzylic and ring protons.
Region
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Diagnostic Value
Ammonium
7.8 – 8.3
Broad s / Triplet
3H
Definitive proof of HCl salt. Disappears with shake.
Aromatic
7.25 – 7.45
Multiplet
5H
Cbz Phenyl Ring
Confirms Benzyl group presence.
Benzylic
5.05 – 5.15
Singlet (or AB q)
2H
Characteristic of Cbz/Benzyl esters.
Core
3.8 – 4.1
Multiplet
1H
Piperidine C2-H / C6-H
Deshielded by N-Cbz.
Aminomethyl
2.9 – 3.2
Multiplet
2H
Shifted downfield vs. free base due to positive charge.
Core
2.7 – 2.9
Multiplet
1H
Piperidine C6-H
Diastereotopic partner to 3.8-4.1 signal.
Aliphatic
1.3 – 1.8
Multiplet
6H
Piperidine Ring ()
The "envelope" of the piperidine backbone.
Diagnostic Logic Tree
Check 7.8–8.3 ppm: Is there a broad peak integrating to ~3H?
Yes: Salt form confirmed.
No: You likely have the Free Base.
Check 5.1 ppm: Is there a sharp singlet/quartet integrating to 2H?
Yes: Cbz group intact.
No: Possible deprotection (check for benzyl alcohol or toluene impurities).
Check Rotamers: Are the peaks at 3.8–4.1 ppm broad or split?
Yes: Normal behavior for hindered carbamates. Do not mistake for impurity.
Visualization of Confirmation Logic
The following diagram illustrates the decision-making process for confirming the product identity and distinguishing it from common derivatives.
Figure 1: Logical workflow for structural confirmation of Cbz-2-aminomethylpiperidine HCl via NMR.
Advanced Considerations: Rotamers and Solubility
The Rotamer Effect
Researchers often misinterpret the NMR spectra of Cbz-protected cyclic amines as "impure" due to peak broadening or splitting. This is caused by the partial double bond character of the carbamate nitrogen-carbonyl bond (
), which creates two distinct conformers (rotamers) that interconvert slowly on the NMR timescale at room temperature.
Validation: To confirm that split peaks are rotamers and not impurities, one can run a Variable Temperature (VT) NMR experiment. Heating the sample to 80°C (353 K) in DMSO-
will typically cause the peaks to coalesce into sharp singlets as the rotation rate increases.
Solubility Profile
Water: Soluble (due to HCl salt).
DMSO/Methanol: Highly Soluble.
Dichloromethane/Ethyl Acetate: Poor solubility (Salt form). Note: The Free Base is soluble here.
References
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Detailed comparison of Cbz vs. Boc stability).
National Institute of Advanced Industrial Science and Technology (AIST). (2014). Spectral Database for Organic Compounds (SDBS). (General reference for piperidine and benzyl shifts).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of amine protection and deprotection).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Protocols for identifying amine salts).
Comparative Guide: Mass Spectrometry Analysis for Verification of Synthesis Products
Executive Summary: The Cost of Uncertainty In drug development and organic synthesis, the verification of a reaction product is the critical " go/no-go " gate. A false positive at this stage—identifying an impurity or re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Cost of Uncertainty
In drug development and organic synthesis, the verification of a reaction product is the critical " go/no-go " gate. A false positive at this stage—identifying an impurity or regioisomer as the target compound—can cascade into months of wasted biological testing and financial loss.
This guide compares the two dominant mass spectrometry (MS) paradigms used for this verification: Nominal Mass Spectrometry (Single Quadrupole) and High-Resolution Accurate Mass (HRAM) Spectrometry . While nominal mass systems act as the industry workhorse for routine monitoring, HRAM systems are the requisite "truth-tellers" for structural confirmation and publication-quality characterization.
Technical Comparison: Nominal Mass vs. HRAM
The Workhorse: Nominal Mass (Single Quadrupole)
Nominal mass instruments (e.g., Single Quadrupole or "SQ") measure mass-to-charge ratios (
) with unit resolution. They round values to the nearest integer.
Mechanism: A quadrupole filter allows ions of a specific
to pass based on applied RF and DC voltages.
Utility: Excellent for tracking the consumption of starting materials and the appearance of a product with a known mass.[1]
Critical Limitation: They cannot distinguish between isobaric compounds (different formulas, same nominal mass) or effectively filter out high-background matrix noise.
The Truth-Teller: High-Resolution Accurate Mass (HRAM)
HRAM instruments (e.g., Q-TOF, Orbitrap) measure
with four to five decimal places of precision.
Mechanism: Uses time-of-flight or orbital trapping to measure mass based on flight time or oscillation frequency, independent of a quadrupole filter's low-res limitations.
Utility: capable of determining elemental composition via mass defect analysis and fine isotope structure .[1]
Critical Advantage: Differentiates the target product from impurities that differ by only fractions of a Dalton (e.g.,
vs substitutions).
Comparative Performance Data
The following table summarizes the performance metrics relevant to synthesis verification.
Feature
Nominal Mass (SQ)
HRAM (Q-TOF/Orbitrap)
Impact on Synthesis Verification
Mass Accuracy
0.1 Da (approx. 100-200 ppm)
< 5 ppm (often < 1 ppm)
HRAM confirms formula; SQ only confirms "likely presence."
Resolution (FWHM)
Unit (0.7 Da peak width)
> 20,000 to 500,000+
HRAM resolves overlapping isotopes and background interferences.
Isotope Fidelity
Low (Basic pattern check)
High (Fine structure analysis)
HRAM matches theoretical isotope distribution to validate elemental makeup (e.g., Cl/Br presence).
Specificity
Low (Prone to false positives)
High (Mass defect filtering)
HRAM distinguishes Target (, 212.1313) from Impurity (, 214.1357).
Throughput
High (Robust, fast scanning)
Medium-High
SQ is preferred for high-throughput reaction monitoring; HRAM for final purity checks.
Strategic Decision Framework
The choice of instrument relies on the stage of the synthetic pipeline.
Figure 1: Decision matrix for selecting MS instrumentation based on the synthesis lifecycle stage.
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols utilize Electrospray Ionization (ESI) , the standard for polar synthetic products.
Sample Preparation (The "Garbage In, Garbage Out" Rule)
Direct injection of crude reaction mixtures often leads to source contamination and ion suppression.
Dilution: Dilute the reaction mixture to approx. 10 µg/mL using 50:50 Acetonitrile:Water.
Filtration: Pass through a 0.2 µm PTFE filter to remove particulates that clog capillaries.
Blank Preparation: Prepare a solvent blank (same composition as sample diluent) to identify system carryover or background ions.
LC-MS Generic Gradient Method (Reverse Phase)
This method is "self-validating" because it separates polar impurities (early eluting) from non-polar targets (late eluting), preventing ion suppression.
Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation
).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 - 0.6 mL/min.
Time (min)
% B
Event
0.0
5
Initial Hold (Traps polar salts)
0.5
5
Begin Gradient
3.5
95
Elute Non-polars
4.5
95
Wash Column
4.6
5
Re-equilibrate
6.0
5
End Run
Mass Spectrometry Parameters (ESI Positive Mode)
Scan Range:
100 – 1000 (Adjust based on expected product).
Capillary Voltage: 3500 V (Standard for stable spray).
Gas Temperature: 300°C – 350°C (Ensures desolvation).
Fragmentor/Cone Voltage:
Low (e.g., 70-100V): Preserves molecular ion
.
High (e.g., 150V+): Induces In-Source Fragmentation (ISF) for structural confirmation.
Data Analysis & Verification Logic
Scientific integrity requires interpreting the data beyond just "seeing the peak."
Adduct Identification
In ESI, molecules rarely appear solely as
. You must validate the "Adduct Cluster."
Protonated:
(Base peak in acidic media).
Sodiated:
( Da from protonated). Common if glass storage is used.
Dimer:
(Seen at high concentrations).
Verification Rule: If
and co-elute at the exact same retention time, the peak is genuine. If they separate, they are different compounds.
Isotope Pattern Matching (The "Fingerprint")
For compounds containing Chlorine (Cl) or Bromine (Br), the isotope pattern is diagnostic.
Chlorine (
): 3:1 intensity ratio for M and M+2.
Bromine (
): 1:1 intensity ratio for M and M+2.
HRAM Advantage: HRAM software calculates a "Pattern Match Score" (0-100%). A score >90% is typically required for confirmation of synthesis.
Figure 2: End-to-end workflow for high-integrity synthesis verification.
References
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).[2] Guidance for Industry.
[Link]
American Chemical Society (ACS). Author Guidelines: Characterization of Organic Compounds.[3] (2024). Requirements for High-Resolution Mass Spectrometry data reporting.
[Link]
MtoZ Biolabs. Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. (2024). Technical comparison of mass accuracy and resolution.
[Link]
Hilaris Publisher. High Resolution Mass Spectrometry Improves Data Quantity and Quality as Compared to Unit Mass Resolution. (2014).[4] Metabolomics.
[Link]
Technical Guide: Evaluating the Impact of Hydrochloride Salts on Compound Stability and Reactivity
Executive Summary The hydrochloride (HCl) salt is the "muscle memory" of the pharmaceutical industry, accounting for nearly 50% of all marketed salts. Its popularity is driven by the low molecular weight of the counterio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The hydrochloride (HCl) salt is the "muscle memory" of the pharmaceutical industry, accounting for nearly 50% of all marketed salts. Its popularity is driven by the low molecular weight of the counterion, established safety history, and low cost. However, for a Senior Application Scientist, selecting HCl by default is a calculated risk.
This guide challenges the ubiquity of HCl salts. It provides an objective, data-driven framework to evaluate when the HCl form compromises a drug's critical quality attributes (CQAs)—specifically through common ion effect suppression , hygroscopicity-induced hydrolysis , and salt disproportionation . We compare HCl against common alternatives (Mesylate, Tosylate, Maleate) and provide experimental protocols to validate your selection.
The HCl Paradox: Dominance vs. Performance
While HCl salts often improve solubility relative to the free base, they introduce specific liabilities that are often overlooked until late-stage stability testing.
The Common Ion Effect
In the gastric environment (pH 1.2), the high concentration of chloride ions (
) can suppress the solubility of HCl salts. This is governed by the solubility product principle (). If the ionic product exceeds , the salt precipitates, potentially reducing bioavailability compared to a salt with a non-common counterion (e.g., Mesylate).
Microenvironmental pH and Disproportionation
HCl is the salt of a strong acid. When formulated with slightly basic excipients (e.g., Magnesium Stearate, Croscarmellose Sodium), the "microenvironmental pH" (
) on the surface of the solid particle can rise. If (the pH of maximum solubility), the salt disproportionates back to the free base, leading to slower dissolution and potential polymorphic changes.
Comparative Performance Metrics
The following table synthesizes field data comparing HCl against primary alternatives.
Table 1: Comparative Profile of Pharmaceutical Salt Forms
Feature
Hydrochloride (HCl)
Mesylate (Methanesulfonate)
Tosylate (p-Toluenesulfonate)
Maleate / Fumarate
Aqueous Solubility
High (usually), but subject to Common Ion Effect.
Very High. Often superior to HCl in gastric media.
Corrosive to stainless steel. Requires Hastelloy/Glass.
Non-corrosive.
Non-corrosive.
Non-corrosive.
Critical Mechanisms & Visualization
Mechanism of Salt Disproportionation
The following diagram illustrates the cascade of failure when an HCl salt encounters a basic excipient (e.g., Magnesium Stearate).
Figure 1: The mechanism of salt disproportionation driven by microenvironmental pH shifts in solid dosage forms.
Experimental Protocols (Self-Validating Systems)
To objectively evaluate the HCl salt, you must stress it against specific failure modes. Do not rely on standard stability (25°C/60%RH) alone.
Protocol A: The "Common Ion" Dissolution Challenge
Purpose: To determine if the gastric chloride burden will crash your drug out of solution.
Preparation:
Media A (Control): Deionized water or Acetate buffer pH 4.5.
Media B (Gastric Simulant): 0.1 N HCl (approx. pH 1.2, high
).
Media C (High Chloride): 0.1 N HCl + 100 mM NaCl (Excess
stress).
Execution:
Add excess HCl salt to each medium at 37°C.
Stir for 2 hours (gastric residence time).
Filter and analyze supernatant by HPLC.
Validation Criteria:
If Solubility(C) < 50% of Solubility(B), the salt is highly sensitive to the common ion effect. Action: Screen Mesylate or Tosylate.
Protocol B: Excipient Compatibility via Slurry pH
Purpose: To predict disproportionation risk before making tablets.
Preparation:
Create binary mixtures (1:1 w/w) of the Drug-HCl salt and key excipients (Mg Stearate, Croscarmellose, Calcium Carbonate).
Execution:
Add 1 mL of water to 500 mg of the mixture to create a dense slurry.
Measure the pH of the slurry immediately and after 24 hours.
Critical Step: Analyze the solid residue by X-Ray Powder Diffraction (XRPD) or Raman Spectroscopy .
Interpretation:
Pass: XRPD shows only the salt peaks.
Fail: XRPD shows emergence of "Free Base" peaks. This confirms that the excipient is stripping the proton from your HCl salt.
Decision Logic: The Salt Selection Workflow
Use this logic gate to determine if you should abandon the HCl salt.
Figure 2: Decision logic for accepting or rejecting hydrochloride salts based on physicochemical liabilities.
Case Study: The "Hidden" Hydrolysis
Scenario: A development program for a kinase inhibitor (secondary amine) selected an HCl salt.
Observation: At 3 months (40°C/75%RH), 0.5% of a hydrolysis degradant appeared.
Root Cause Analysis: The HCl salt created a localized acidic environment on the crystal surface (Surface pH ~2.5). The drug molecule contained an acid-labile amide bond. The moisture uptake (hygroscopicity of HCl) facilitated the acid-catalyzed hydrolysis.
Resolution: Switched to a Fumarate salt . Fumaric acid is a weaker acid (higher pKa), creating a buffered surface pH ~4.0. Hydrolysis halted.
References
Impact of Counterion on Chemical Stability
Serajuddin, A. T. M., et al.[7] "Impact of counterion on the chemical stability of crystalline salts of procaine."[7][8] Journal of Pharmaceutical Sciences.
Salt Disproportionation in Solid Dosage Forms
Stephenson, G. A., et al. "Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation."[4][5] Journal of Pharmaceutical Sciences.
The Common Ion Effect in Pharmaceutical Salts
Miyazaki, T., et al. "Precaution on use of hydrochloride salts in pharmaceutical formulation." International Journal of Pharmaceutics.
Dissolution Rates of HCl vs Mesylate Salts
Bighley, L. D., et al. "Effect of chloride ion on dissolution of different salt forms of haloperidol."[9] Journal of Pharmaceutical Sciences.
[1][2] Executive Summary (BLUF) Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a functionalized piperidine intermediate commonly used in peptidomimetic synthesis.[1] As a hydrochloride salt of a primary...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary (BLUF)
Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a functionalized piperidine intermediate commonly used in peptidomimetic synthesis.[1] As a hydrochloride salt of a primary amine with a carbamate (Cbz) protecting group, it poses dual hazards: corrosivity/irritation from the acidic salt and combustibility from the organic framework.
Rationale: Standard latex gloves are insufficient for organic synthesis intermediates due to potential micropores and poor chemical resistance to carrier solvents.
Zone
Required PPE
Technical Specification
Hand
Double Nitrile
Outer: 5 mil (minimum).[1] Inner: 4 mil. Change immediately upon splash.
Eye
Chemical Goggles
ANSI Z87.1 compliant.[1] Face shield required if handling >50g in solution.
Respiratory
N95 or P100
Required if handling solid powder outside a fume hood.[1]
Body
Lab Coat + Apron
Flame-resistant (Nomex/cotton blend) lab coat.[1] Tyvek apron for spill cleanup.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
Most common scenario for expired or excess reagents.
Segregation: Isolate the solid material. Do not mix with liquid solvent waste streams yet.
Containerization: Transfer to a wide-mouth High-Density Polyethylene (HDPE) or Glass jar.
Why? Metal containers may corrode due to the HCl salt nature.
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
B. Liquid Waste (Reaction Mixtures/Solutions)
Scenario: Compound dissolved in Methanol, DCM, or DMSO.
PH Check: If the solution is highly acidic (pH < 2), neutralize carefully with dilute Sodium Bicarbonate (
) to pH 6-8 before combining with general organic waste.
Warning: This will generate
gas. Perform in a fume hood.
Solvent Compatibility:
Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.
Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or DMSO.
Transfer: Pour into the appropriate carboy (Safety Can). Leave 10% headspace for expansion.
C. Empty Containers
Triple Rinse: Rinse the original bottle three times with a compatible solvent (e.g., Methanol).
Rinsate Disposal: Pour rinsate into the Liquid Organic Waste container.
Defacing: Cross out the original label and mark "Empty." Discard glass in broken glass/sharps box; plastic in trash (if permitted by local EHS).
Visualization: Disposal Logic Tree
Caption: Decision matrix for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.
Emergency Response: Spill Cleanup
Protocol for a 1-10g spill in a laboratory setting.
Evacuate & Ventilate: If dust is airborne, clear the immediate area.[4]
PPE Up: Don goggles, double nitrile gloves, and N95 respirator.
Contain:
Solid: Cover with a damp paper towel to prevent dust dispersion.
Liquid: Encircle with absorbent socks/pillows.
Neutralize (Crucial Step):
Sprinkle Sodium Bicarbonate (Baking Soda) or Calcium Carbonate over the spill.
Observation: Wait for bubbling (release of
) to cease. This converts the acidic HCl salt into a neutral salt.
Collect: Sweep up the neutralized paste/slurry into a disposable container.
Clean: Wash the surface with soap and water.[5] Test surface pH to ensure neutrality.
Caption: Operational workflow for neutralizing and collecting spills to prevent surface corrosion and exposure.
Regulatory Compliance & References
US EPA RCRA Classification:
While this specific compound is not explicitly P-listed or U-listed, it is regulated under the "Characteristic of Ignitability" (D001) if in flammable solvent, or as general chemical waste. The generator must determine if the waste exhibits hazardous characteristics (40 CFR 262.11).
References:
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 239-282.
PubChem. Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine.
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.
Personal protective equipment for handling Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Introduction: The Safety-Data Integrity Nexus In drug development, safety is not merely a compliance checkbox; it is a variable that directly impacts data integrity.[1] Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Safety-Data Integrity Nexus
In drug development, safety is not merely a compliance checkbox; it is a variable that directly impacts data integrity.[1] Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a functionalized piperidine intermediate often used in peptide mimetics and medicinal chemistry.[1]
As a hydrochloride salt, this compound presents specific physical hazards—primarily hygroscopicity and the potential for acidic hydrolysis upon contact with mucous membranes. Improper handling does not just risk researcher health; it introduces moisture and impurities that can degrade the reagent, leading to non-reproducible yields in downstream synthesis.
This guide moves beyond generic MSDS advice, providing a field-proven operational protocol for researchers handling this specific intermediate.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the mechanism of injury.[1] This compound is generally classified under GHS as an Irritant (Category 2) , but the "hydrochloride" designation adds a specific layer of risk.[1]
Hazard Class
H-Code
Mechanistic Insight
Skin Irritation
H315
Upon contact with skin moisture, the HCl salt can hydrolyze, creating a localized acidic environment that denatures proteins and causes dermatitis.[1]
Eye Irritation
H319
The fine particulate nature of the salt allows it to bypass standard airflow barriers.[1] Contact with the eye causes immediate, severe irritation due to high osmotic pressure and acidity.
Respiratory Irritation
H335
Inhalation of dust triggers inflammation of the upper respiratory tract. Chronic exposure to amine salts can sensitize the airways.[1]
Critical Warning: While the free amine might be basic, the hydrochloride salt is acidic.[1] Do not assume basicity when treating exposures.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 1159826-44-4 in a research setting.
Protective Barrier Specifications
PPE Component
Standard / Material
Operational Logic
Primary Gloves
Nitrile (0.11 mm / 4-5 mil)
Nitrile provides excellent resistance to the solid salt.[1] Protocol: Inspect for pinholes by trapping air and squeezing before donning.[1]
Secondary Gloves
Nitrile (Long Cuff)
Required when: Dissolving the compound in organic solvents (e.g., DCM, DMF).[1] The salt itself is safe with nitrile, but the solvent acts as a permeation vehicle.
Eye Protection
Chemical Goggles (Indirect Vent)
Safety glasses are insufficient for fine powders.[1] Indirect vent goggles prevent airborne dust from migrating behind the lens during weighing.[1]
Respiratory
N95 / P100 (or Fume Hood)
Primary Control: Handle strictly inside a certified chemical fume hood.[1] Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement.[1]
Body
Lab Coat (Cotton/Poly Blend)
Must be buttoned to the neck.[1] Synthetic fibers (100% polyester) should be avoided if using flammable solvents downstream due to static discharge risks.[1]
Glove Permeation & Breakthrough (Contextual)
Note: Specific breakthrough data for this CAS is rare.[1] We rely on the "Worst Case" solvent carrier rule.
Solution (in Methanol/Ethanol): Nitrile > 240 mins protection.[1]
Solution (in DCM/Chloroform): Nitrile < 5 mins protection (Splash only).[1] Action: Change gloves immediately upon splash.[1][2]
Operational Workflow: Step-by-Step Handling
This protocol is designed to minimize static charge and aerosolization, the two primary drivers of exposure.[1]
Phase 1: Preparation
Environment Check: Verify Fume Hood face velocity is between 80–100 fpm.
Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Hydrochloride salts are prone to static cling, which causes "jumping" of particles during transfer.[1]
Staging: Place a secondary containment tray (spill tray) inside the hood. All weighing happens here.[1]
Phase 2: Weighing & Transfer[1]
The "tap-and-settle" method: Before opening the stock vial, tap it gently on the benchtop to settle dust from the cap.[1]
Open away: Unscrew the cap while angling the opening away from your face, even inside the hood.[1]
Spatula Selection: Use a stainless steel micro-spatula. Avoid plastic, which generates static.[1]
Transfer: Weigh directly into the reaction vessel or a tared glass vial. Never weigh onto flat paper; use a weighing boat or funnel to prevent spillover.[1]
Phase 3: Solubilization (The Critical Moment)
Risk: Adding solvent can displace air rapidly, ejecting a puff of toxic dust.[1]
Add the solvent slowly down the side of the vessel wall, not directly onto the powder.[1]
Allow the solvent to wet the powder completely before initiating stirring.[1]
Visualized Decision Logic
Diagram 1: PPE Selection Hierarchy
This logic flow ensures you select the correct protection based on the state of the matter (Solid vs. Solution).[1]
Caption: Decision matrix for PPE selection based on physical state and solvent carrier compatibility.
Diagram 2: Emergency Response Workflow
Immediate actions to take in the event of exposure.
Caption: Immediate First Aid response protocols categorized by exposure route.
Waste Disposal & Deactivation[1]
Do not dispose of this compound down the drain.[1] As an amine salt, it has specific ecological toxicity risks.[1]
Solid Waste: Collect excess solid in a dedicated container labeled "Solid Organic Waste (Toxic/Irritant)."[1]
Liquid Waste:
Dissolve small amounts in a combustible solvent (e.g., Acetone or Ethanol).[1]
Transfer to the "Non-Halogenated Organic Waste" stream (unless dissolved in DCM/Chloroform, then "Halogenated").[1]
Container Decontamination: Triple rinse empty vials with methanol before discarding glass.[1] The rinse methanol must be treated as organic waste.[1]
References
PubChem. (n.d.).[1] Benzyl piperazine-1-carboxylate | C12H16N2O2.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]